2-Isopropyl-5-methylpyrazine
説明
Structure
3D Structure
特性
IUPAC Name |
2-methyl-5-propan-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTQKVQDZHXLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065677 | |
| Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a roasted, coffee, nutty, earthy odour | |
| Record name | 2-Methyl-5-isopropylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Isopropyl-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-5-isopropylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.984 | |
| Record name | 2-Methyl-5-isopropylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-05-8 | |
| Record name | 2-Methyl-5-isopropylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-isopropyl pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-ISOPROPYL PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818RIW504V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Isopropyl-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis Pathways of 2-Isopropyl-5-methylpyrazine: An In-Depth Technical Guide
Abstract
2-Isopropyl-5-methylpyrazine (CAS 13925-05-8) is a potent alkylpyrazine used extensively in the flavor and fragrance industry for its characteristic earthy, roasted, and nut-like profile.[1] Beyond its organoleptic utility, it serves as a structural scaffold in the synthesis of bioactive pharmaceutical intermediates. This guide provides a rigorous technical analysis of its synthesis, focusing on two primary pathways: Heterocyclization (Condensation) and Radical Alkylation (Minisci Reaction) .[1] Emphasis is placed on regiocontrol, mechanistic causality, and scalable protocols.
Introduction & Retrosynthetic Analysis
The synthesis of 2-isopropyl-5-methylpyrazine presents a classic challenge in heterocyclic chemistry: Regioselectivity .[1] The pyrazine ring is symmetric in its unsubstituted form, but the introduction of alkyl groups at the 2 and 5 positions requires precise control over the assembly of the ring or the functionalization of a pre-existing scaffold.
Structural Challenges
The target molecule is an unsymmetrical 2,5-disubstituted pyrazine.[1] The primary impurity in most synthesis routes is the 2,6-isomer (2-isopropyl-6-methylpyrazine), which possesses similar physical properties (boiling point) but distinct sensory and chemical characteristics.[1]
Retrosynthetic Strategy
We define two strategic disconnections:
-
Route A (Cyclocondensation): Disconnection of the N-C bonds leads to a 1,2-diamine and a 1,2-dicarbonyl precursor.[1] This is the thermodynamic approach, governed by the condensation kinetics of the amine and carbonyl groups.
-
Route B (Late-Stage Functionalization): Disconnection of the isopropyl group leads to 2-methylpyrazine.[1] This utilizes radical chemistry (Minisci reaction) to attach the alkyl group to the electron-deficient heterocycle.[1][2][3]
Figure 1: Retrosynthetic map illustrating the two primary chemical pathways.
Pathway 1: Cyclocondensation (The Industrial Standard)[1]
This pathway relies on the condensation of 1,2-propanediamine with 3-methyl-2-oxobutanal (isopropyl glyoxal).[1] It is the preferred industrial route due to the availability of precursors, but it requires careful optimization to maximize the 2,5-isomer over the 2,6-isomer.
Mechanistic Insight
The reaction proceeds via a double Schiff base formation followed by oxidative aromatization.
-
Nucleophilic Attack: The diamine nitrogens attack the carbonyl carbons.
-
Regiocontrol Factor: 3-methyl-2-oxobutanal has an aldehyde carbon (C1, highly reactive, less steric bulk) and a ketone carbon (C2, less reactive, hindered by isopropyl).[1] 1,2-propanediamine has a primary amine at C1 (less hindered) and a primary amine at C2 (hindered by methyl).[1]
-
Ideal Alignment: The unhindered amine (C1 of diamine) attacks the hindered ketone (C2 of glyoxal), while the hindered amine (C2 of diamine) attacks the aldehyde.[1] This "mismatch" is kinetically slower but thermodynamically favored for certain isomers.[1]
-
Reality: The fastest reaction is often the unhindered amine attacking the unhindered aldehyde. This leads to a mixture of dihydropyrazine intermediates.[1]
-
Experimental Protocol
Reagents:
-
1,2-Diaminopropane (1.0 eq)[1]
-
3-Methyl-2-oxobutanal (1.1 eq) (Often generated in situ from oxime or acetal)[1]
-
Solvent: Methanol or Ethanol (anhydrous)[1]
-
Oxidant: Air/O2 (with catalyst) or KOH/MnO2 for laboratory scale.[1]
Step-by-Step Workflow:
-
Pre-Cooling: Charge a reactor with methanol and cool to -10°C. The low temperature is critical to control the exothermic condensation and improve regioselectivity by favoring the thermodynamic product.
-
Addition: Add 1,2-diaminopropane. Slowly add 3-methyl-2-oxobutanal dropwise over 2 hours. Crucial: Maintain temperature < 0°C. Rapid addition favors polymerization.[1]
-
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will darken as dihydropyrazines form.
-
Aromatization (Oxidation):
-
Industrial: Inject air/O2 into the mixture in the presence of a catalyst (e.g., CuO or KOH/methanol) at reflux (65°C) for 6 hours.
-
Lab Scale: Add KOH (2.0 eq) to facilitate dehydration/aromatization.[1]
-
-
Workup: Quench with water. Extract with Dichloromethane (DCM) (3x).[1][4]
-
Purification: The crude oil contains both 2,5- and 2,6-isomers (typically 60:40 ratio).[1] Fractional distillation is required.[1]
Yield: 45-60% (combined isomers).[1]
Pathway 2: Minisci Alkylation (Direct Functionalization)[1]
For laboratories requiring rapid access to the molecule without complex distillation of isomers, the Minisci reaction offers a direct route starting from commercially available 2-methylpyrazine. This method utilizes a silver-catalyzed radical decarboxylation of isobutyric acid.[1]
Mechanistic Insight
The reaction involves the generation of a nucleophilic isopropyl radical which attacks the protonated (electron-deficient) pyrazine ring.[1]
-
Radical Generation: Peroxydisulfate oxidizes Ag(I) to Ag(II).[1] Ag(II) oxidizes isobutyric acid, causing decarboxylation and releasing an isopropyl radical.[1]
-
Radical Addition: The isopropyl radical attacks the protonated 2-methylpyrazine.[1]
-
Selectivity: The radical attacks positions 3, 5, and 6.
Experimental Protocol
Reagents:
-
2-Methylpyrazine (1.0 eq)[1]
-
Isobutyric acid (3.0 eq)[1]
-
Ammonium Persulfate
(1.5 eq)[1] -
Silver Nitrate
(0.1 eq, Catalyst)[1] -
Sulfuric Acid
(1.0 eq, to protonate the base)[1] -
Solvent: Water/DCM biphasic system or Water/Acetonitrile.[1][5]
Step-by-Step Workflow:
-
Solubilization: Dissolve 2-methylpyrazine and isobutyric acid in water. Add
to adjust pH to ~2.0. Protonation activates the ring.[1] -
Catalyst Addition: Add
.[1] Heat the solution to 70°C. -
Radical Initiation: Add a solution of ammonium persulfate dropwise over 30 minutes. Note: Gas evolution (
) will be vigorous.[1] Ensure adequate venting.[1] -
Reaction: Stir at 70-80°C for 2 hours.
-
Workup: Cool to room temperature. Neutralize with concentrated
or NaOH (pH > 9). -
Extraction: Extract with DCM or Ethyl Acetate. The product is in the organic phase.[2][4][6][7]
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) or fractional distillation.[1]
Yield: 40-55% (Major product: 2-isopropyl-5-methylpyrazine).[1]
Figure 2: Minisci reaction pathway for direct alkylation.
Comparative Analysis & Data Summary
| Feature | Cyclocondensation (Route A) | Minisci Alkylation (Route B)[1][5] |
| Precursors | 1,2-Diaminopropane, Isopropyl Glyoxal | 2-Methylpyrazine, Isobutyric Acid |
| Key Catalyst | KOH or CuO (Oxidation) | AgNO3 (Radical Generation) |
| Major Challenge | Separation of 2,5 vs 2,6 isomers | Handling vigorous gas evolution ( |
| Regioselectivity | Low (Statistical mix ~1.5:[1]1) | Moderate to High (Favors 2,[1]5) |
| Scalability | High (Industrial preferred) | Moderate (Heat management issues) |
| Cost | Low | Medium (Silver catalyst/Reagents) |
Safety & Handling
-
Pyrazine Odor: These compounds have extremely low odor thresholds.[1] All synthesis and workup must be performed in a high-efficiency fume hood.[1] Glassware should be treated with an oxidizing bleach solution before removal from the hood to neutralize odors.
-
Flammability: 2-Isopropyl-5-methylpyrazine is a combustible liquid (Flash point ~70°C).[1]
-
Minisci Hazards: The reaction generates significant quantities of
and heat. On a large scale, persulfate addition must be strictly controlled to prevent thermal runaway.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine.[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). 2-methyl-5-isopropyl pyrazine Flavor and Fragrance Information.[1][8] Retrieved from [Link][1]
-
Dunca, N. et al. (2022). Visible-light-mediated Minisci C–H alkylation of heteroarenes.[1] National Institutes of Health.[1] Retrieved from [Link]
Sources
- 1. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Propanediamine (CAS 78-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. parchem.com [parchem.com]
Sensory characteristics of 2-Isopropyl-5-methylpyrazine
An In-Depth Technical Guide to the Sensory Characteristics of 2-Isopropyl-5-methylpyrazine
Abstract
2-Isopropyl-5-methylpyrazine is a volatile heterocyclic compound paramount to the flavor profiles of numerous thermally processed foods. As a member of the alkylpyrazine family, it is renowned for its potent and distinctive sensory characteristics, contributing significantly to the desirable roasted, nutty, and earthy aromas developed during cooking, roasting, and fermentation. This technical guide provides a comprehensive exploration of the sensory properties of 2-Isopropyl-5-methylpyrazine, designed for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. The guide delves into its olfactory and gustatory profile, analytical characterization methodologies, and the biochemical pathways governing its formation. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for understanding and applying the unique sensory attributes of this key flavor compound.
Introduction: The Significance of Alkylpyrazines in Flavor Science
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are among the most important contributors to the aroma of cooked foods.[1] Their formation is primarily associated with the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[2] These compounds are characterized by remarkably low odor thresholds, meaning they can exert a significant sensory impact even at trace concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3]
2-Isopropyl-5-methylpyrazine (CAS No. 13925-05-8), also known as 2-methyl-5-isopropylpyrazine, is a prominent member of this class.[4] Its presence is critical to the characteristic aroma of roasted coffee, nuts, cocoa, and baked goods.[4] Understanding its specific sensory characteristics is crucial for product development, quality control, and the formulation of flavor systems across the food, beverage, and pharmaceutical industries. This guide provides the foundational knowledge and practical methodologies required to characterize and modulate its sensory impact.
Physicochemical and Regulatory Profile
A compound's sensory properties are intrinsically linked to its chemical and physical nature, which dictates its volatility, solubility, and interaction with sensory receptors.
Key Physicochemical Properties
The volatility and solubility of 2-Isopropyl-5-methylpyrazine are key to its function as a potent aroma compound. Its relatively low boiling point and moderate water solubility allow it to be readily released from a food matrix and perceived by the olfactory system.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 190.0 °C at 760 mm Hg | [4] |
| Density | 0.977 - 0.984 g/cm³ at 25 °C | [5] |
| Refractive Index | 1.492 - 1.498 at 20 °C | [5] |
| Solubility | Soluble in water, oils, and organic solvents | [4] |
Regulatory Status
From a regulatory standpoint, ensuring the safety of flavor ingredients is paramount. 2-Isopropyl-5-methylpyrazine has been evaluated by major regulatory bodies.
-
FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it FEMA number 3554.[3] This status is based on a comprehensive review of safety and toxicological data, permitting its use as a flavoring agent in food.
Sensory Profile: The Signature of Roasting
The defining characteristic of 2-Isopropyl-5-methylpyrazine is its potent and complex aroma profile. Its sensory perception is a composite of several distinct notes that are highly valued in food systems.
Olfactory Characteristics (Aroma)
The aroma of 2-Isopropyl-5-methylpyrazine is consistently described with the following primary descriptors:
-
Roasted & Nutty: This is the dominant characteristic, reminiscent of roasted peanuts, almonds, and hazelnuts.
-
Earthy: An underlying earthy note, often compared to baked potatoes or freshly turned soil.
-
Coffee & Cocoa: It imparts a rich, roasted character that is integral to the aroma of coffee and dark chocolate.
The perceived odor is concentration-dependent. At high concentrations, it can be intense and sharp, while at typical levels found in food, it provides a pleasant, warming, and roasted background note.
Gustatory Characteristics (Taste)
The taste profile of 2-Isopropyl-5-methylpyrazine is less potent than its aroma but still contributes to the overall flavor perception. It is primarily described as:
-
Green: This descriptor can encompass several nuances, including unripe, grassy, or leafy notes.[6] This "green" character can provide a fresh, slightly sharp counterpoint to the dominant roasted aroma, adding complexity to the overall flavor profile.
Sensory Thresholds
Biochemical Formation and Perception
The Maillard Reaction Pathway
The primary route for the formation of 2-Isopropyl-5-methylpyrazine in food is the Maillard reaction.[2] The specific structure of this pyrazine points to the involvement of particular amino acid precursors. The isopropyl group is derived from the Strecker degradation of branched-chain amino acids such as valine, leucine, or isoleucine. The methyl group is typically derived from alanine.[9]
The general mechanism involves the condensation of two α-aminocarbonyl intermediates, which are formed from the reaction of these amino acids with reducing sugars.
Caption: Generalized Maillard reaction pathway for 2-Isopropyl-5-methylpyrazine formation.
Mechanism of Olfactory Perception
Recent research has identified the specific olfactory receptor responsible for the detection of many alkylpyrazines. The human olfactory receptor OR5K1 has been shown to be highly selective for pyrazine-based key food odors.[6] This discovery provides a direct mechanistic link between the chemical structure of 2-Isopropyl-5-methylpyrazine and its perception by the human nervous system. The binding of the pyrazine molecule to this receptor initiates a G-protein coupled signaling cascade within the olfactory sensory neuron, leading to the transmission of a neural signal to the brain, where it is interpreted as the characteristic "roasted" aroma.
Methodologies for Sensory Characterization
A robust characterization of a flavor compound requires both instrumental analysis and formal sensory evaluation. The following protocols are standard in the field and provide a self-validating system for analysis.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is the cornerstone technique for identifying which volatile compounds in a complex mixture are truly aroma-active. It combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector.
Causality: Standard GC-MS can identify and quantify hundreds of volatile compounds, but it cannot determine which ones contribute to the aroma. Many compounds are present at concentrations far below their sensory thresholds. GC-O directly links an instrumental peak with a specific aroma perception, making it indispensable for flavor research.
Experimental Protocol: GC-O Analysis of Pyrazines
-
Sample Preparation (Headspace SPME):
-
Place 5g of the sample (e.g., ground roasted coffee) into a 20 mL headspace vial.
-
Equilibrate the vial at 60°C for 15 minutes to allow volatiles to partition into the headspace.
-
Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.
-
-
GC-MS-O Instrument Configuration:
-
Injector: Splitless mode, 250°C. Desorb the SPME fiber for 2 minutes.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes.
-
-
Effluent Splitter: At the end of the column, split the effluent 1:1 between the Mass Spectrometer (MS) detector and the heated olfactometry port (sniff port).
-
Sniff Port: Heated to 230°C. Humidified air is added at 30 mL/min to prevent nasal dehydration.
-
-
Data Acquisition:
-
A trained sensory panelist sniffs the effluent from the sniff port throughout the GC run.
-
The panelist records the time, duration, intensity, and a qualitative descriptor for every aroma detected using specialized software.
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
-
Data Analysis:
-
Correlate the retention times of the detected aroma events with the retention times of the peaks from the MS chromatogram.
-
Identify the compounds responsible for each aroma by matching their mass spectra with a library (e.g., NIST).
-
Confirm identifications by comparing retention indices and aroma descriptors with those of authentic chemical standards.
-
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Evaluation: Triangle Test (ASTM E1885)
The triangle test is a discriminative method used to determine if a perceptible sensory difference exists between two samples. It is a foundational test for quality control and product development.
Experimental Protocol: Triangle Test
-
Objective: To determine if a sensory difference exists between a control sample and a test sample containing 2-Isopropyl-5-methylpyrazine.
-
Panelist Selection: Recruit a minimum of 24-30 panelists, screened for their ability to detect the relevant sensory attributes.
-
Sample Preparation:
-
Prepare two batches of a base product (e.g., a simple sugar solution, a milk beverage). One is the Control (A), the other is the Test (B), spiked with a known concentration of 2-Isopropyl-5-methylpyrazine.
-
Present each panelist with a set of three samples. Two samples are identical, and one is different.
-
There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). Randomize these orders across all panelists to prevent positional bias.
-
Code each sample with a random 3-digit number.
-
-
Evaluation Procedure:
-
Provide panelists with clear instructions: "You are receiving three samples. Two are the same, and one is different. Please taste the samples from left to right and identify the odd sample."
-
Provide palate cleansers (e.g., unsalted crackers, room temperature water) for use between samples.
-
Conduct the test in a sensory booth under neutral lighting to minimize external distractions.
-
-
Data Analysis:
-
Count the total number of correct identifications.
-
Consult a statistical table for the triangle test (or use binomial distribution calculation). To establish a statistically significant difference, the number of correct judgments must meet or exceed the minimum number required for the given number of panelists at a chosen significance level (typically p < 0.05).
-
For example, with 30 panelists, at least 15 correct judgments are needed to conclude a perceptible difference exists at p < 0.05.
-
Conclusion and Future Directions
2-Isopropyl-5-methylpyrazine is a quintessential high-impact aroma compound, defining the desirable roasted and nutty notes in a vast array of foods. Its formation via the Maillard reaction from specific amino acid precursors and its perception via the dedicated olfactory receptor OR5K1 illustrate a fascinating link between food chemistry and neurobiology. The analytical and sensory protocols detailed in this guide provide a robust framework for its characterization, enabling scientists and developers to harness its properties for creating appealing and consistent products.
Future research should focus on precisely quantifying the odor and taste thresholds of 2-Isopropyl-5-methylpyrazine in various food matrices, as the matrix can significantly influence its release and perception. Furthermore, exploring the synergistic and antagonistic sensory interactions between this pyrazine and other volatile compounds will lead to a more nuanced understanding of complex flavor systems.
References
-
Botez, D., Pickering, G. J., & Inglis, D. (2011). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice . Journal of Food Science, 76(1), S81-S85. [Link]
-
Leffingwell & Associates. (n.d.). Pyrazines . Leffingwell Reports. [Link]
-
Hofmann, T., & Schieberle, P. (2002). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine . Journal of Agricultural and Food Chemistry, 60(46), 11493-11502. [Link]
-
Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients . Food and Chemical Toxicology, 40(4), 429-451. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine . TGSC Information System. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine . TGSC Information System. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine . PubChem. [Link]
-
Cherniienko, A., Pawełczyk, A., & Zaprutko, L. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products . Molecules, 27(19), 6528. [Link]
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Masanetz, C., et al. (1998). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines . Journal of Agricultural and Food Chemistry, 46(5), 1764-1768. [Link]
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Hongsoongnern, P., & Chambers, E. (2008). A lexicon for green odor or flavor and characteristics of chemicals associated with green . Journal of Sensory Studies, 23(2), 205-221. [Link]
-
FooDB. (n.d.). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) . FooDB. [Link]
-
Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma . Trends in Analytical Chemistry, 19(5), 302-311. [Link]
-
Li, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides . Foods, 10(2), 289. [Link]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds . Sensors, 13(12), 16759–16800. [Link]
-
Masuda, H., & Mihara, S. (1987). Odor Threshold of Some Pyrazines . Journal of the Agricultural Chemical Society of Japan, 51(4), 265-269. [Link]
-
K-H, E. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications . Biotechnology Advances, 43, 107567. [Link]
-
FlavorSum. (2024). The Sensory Language of Flavor: How it Helps Food and Beverage Development . FlavorSum. [Link]
-
Blank, I., & Grosch, W. (1991). Analysis of food flavourings by gas chromatography- olfactometry . Flavour and Fragrance Journal, 6(4), 297-305. [Link]
-
Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids . ACS Symposium Series, 409, 196-209. [Link]
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Koppel, K., & Chambers, E. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor . Foods, 2(2), 151-165. [Link]
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Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu . Foods, 10(2), 469. [Link]
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Zhang, Y., et al. (2024). Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp . Foods, 13(2), 241. [Link]
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Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction . Journal of Agricultural and Food Chemistry, 42(12), 2870-2874. [Link]
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World Coffee Research. (2017). Sensory Lexicon . World Coffee Research. [Link]
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Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal . Journal of Agricultural and Food Chemistry, 56(8), 2855-2862. [Link]
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Capolupo, C., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product . Chemical Engineering Transactions, 38, 25-30. [Link]
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Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active . Chemical Engineering Transactions, 38, 25-30. [Link]
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Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure‐odor relationship of alkylpyrazines . Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 208(5-6), 308-316. [Link]
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Parker, J. K., et al. (2020). Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix . Food Chemistry, 308, 125575. [Link]
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Technical Guide: 2-Isopropyl-5-methylpyrazine Perception & Analysis
The following technical guide details the perception, analysis, and significance of 2-Isopropyl-5-methylpyrazine , distinct from its potent methoxy-analog.
Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Chemical Researchers, Sensory Scientists, Drug Development Professionals
Executive Technical Summary
2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8; FEMA: 3554) is a critical alkylpyrazine flavorant responsible for desirable "roasted," "nutty," and "earthy" notes in processed foods (coffee, cocoa, potato chips).
Crucial Distinction: This compound is frequently conflated with 2-isopropyl-3-methoxypyrazine (IPMP) , the "Ladybug Taint" compound found in wine and raw vegetables. The distinction is vital for researchers:
-
2-Isopropyl-5-methylpyrazine (Alkyl): Threshold in µg/L (ppb) to mg/L (ppm) range. Desirable roasted flavor. Origin: Maillard Reaction.[1][2][3]
-
2-Isopropyl-3-methoxypyrazine (Methoxy): Threshold in ng/L (ppt) range. Off-flavor (vegetal/musty). Origin: Biological (insects/bacteria).
This guide focuses exclusively on the Alkyl variant (5-methyl), providing validated protocols for its quantification and sensory assessment.
Chemical Profile & Perception Thresholds[4][5]
Physicochemical Identity[5]
-
IUPAC Name: 2-methyl-5-propan-2-ylpyrazine
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.20 g/mol
-
Odor Descriptors: Roasted coffee, nutty, earthy, green (at high concentrations), potato-skin.
Comparative Perception Thresholds
The perception threshold of 2-isopropyl-5-methylpyrazine is significantly higher than its methoxy-counterpart. While methoxypyrazines are detected at trace levels (ppt), alkylpyrazines require higher concentrations (ppb/ppm) for detection.
Table 1: Perception Thresholds in Various Matrices
| Compound | Matrix | Threshold Value | Sensory Character | Source |
| 2-Isopropyl-5-methylpyrazine | Water | ~10 - 500 µg/L (ppb) * | Roasted, Nutty, Earthy | Est. from Alkyl analogs [1] |
| 2-Isopropyl-5-methylpyrazine | Oil/Fat | ~2 - 5 mg/kg (ppm) | Fried Potato, Cocoa | Lipophilic masking effect [2] |
| 2-Isopropyl-3-methoxypyrazine | Water | 1 - 2 ng/L (ppt) | Green Pepper, Musty | Reference Contrast [3] |
| 2,5-Dimethylpyrazine | Water | 1,800 µg/L (ppb) | Roast Beef, Nutty | Structural Analog [1] |
*Note: Exact water threshold for the 5-methyl isomer is matrix-dependent. Values are estimated based on the structural activity relationship (SAR) of 2,5-dimethylpyrazine (1.8 ppm) and 2-ethyl-3,5-dimethylpyrazine (0.1 ppb).
Mechanism of Formation (Maillard Reaction)
Unlike methoxypyrazines which are biosynthetic, 2-isopropyl-5-methylpyrazine is formed thermally via the Strecker degradation of amino acids (Valine) and reducing sugars.
Figure 1: Thermal formation pathway of 2-isopropyl-5-methylpyrazine via Strecker degradation.
Analytical Methodology: SPME-GC-MS Protocol
To accurately quantify 2-isopropyl-5-methylpyrazine without interference from the methoxy-isomer, a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is required.
Protocol Specifications
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This tri-phase fiber covers the polarity range of alkylpyrazines.
-
Incubation: 60°C for 30 minutes (equilibrium is critical for semi-volatiles).
-
Salt Addition: 30% (w/v) NaCl to induce the "salting-out" effect, increasing headspace concentration.
Workflow Diagram
Figure 2: Optimized HS-SPME-GC-MS workflow for alkylpyrazine quantification.
Mass Spectrometry Parameters
-
Target Ion (Quant): m/z 136 (Molecular Ion).
-
Qualifier Ions: m/z 121 (M - CH₃), m/z 94.
-
Retention Index (RI): ~1250 on DB-WAX column; ~1060 on DB-5 column.
Sensory Analysis Protocol: Threshold Determination
For drug development (masking off-flavors) or food science, determining the specific threshold in your matrix is mandatory. The ASTM E679 (3-AFC) method is the gold standard.
3-Alternative Forced Choice (3-AFC) Method
This method eliminates response bias by forcing the panelist to choose the "odd" sample among three (two blanks, one spiked).
Step-by-Step Protocol:
-
Panel: Recruit 6-10 trained sensory panelists.
-
Series: Prepare 6 concentration steps (logarithmic scale), e.g., 10, 20, 40, 80, 160, 320 ppb.
-
Presentation: For each concentration step, present 3 cups (blind coded). Two contain the matrix (water/placebo), one contains the spike.
-
Task: "Identify the sample that is different."
-
Calculation: The Individual Threshold is the geometric mean of the last missed concentration and the first correctly identified concentration (followed by two more correct identifications).
Figure 3: Logic flow for the 3-AFC Ascending Concentration Series method (ASTM E679).
References
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series 48. Link
-
Maga, J. A. (1982). Pyrazines in foods: An update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link
-
Pickering, G. J., et al. (2007). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science, 72(7), S468-S472. Link
-
ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.Link
-
FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Assessment of Pyrazine Derivatives. FEMA No. 3554.[4] Link
Sources
The Pivotal Role of 2-Isopropyl-5-methylpyrazine in Defining Coffee's Aromatic Complexity: A Technical Guide
This guide provides an in-depth exploration of 2-isopropyl-5-methylpyrazine, a key volatile organic compound that significantly contributes to the characteristic aroma of roasted coffee. Tailored for researchers, scientists, and professionals in the food science and drug development fields, this document synthesizes current scientific understanding of its chemical nature, formation during roasting, sensory impact, and analytical quantification.
Introduction: The Essence of Roasting in a Single Molecule
The transformation of green coffee beans into the aromatic, flavorful beans we recognize is a complex symphony of chemical reactions, primarily the Maillard reaction and Strecker degradation. Among the hundreds of volatile compounds generated, pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in developing the desirable "roasted" and "nutty" notes. 2-Isopropyl-5-methylpyrazine, in particular, with its characteristic earthy, nutty, and roasted aroma, is a significant contributor to the overall sensory profile of coffee.[1][2] Understanding the nuances of its formation and its impact on the final aroma is crucial for controlling and optimizing coffee quality.
Physicochemical Properties of 2-Isopropyl-5-methylpyrazine
A thorough understanding of the physicochemical properties of 2-isopropyl-5-methylpyrazine is fundamental to comprehending its behavior in the coffee matrix and during analysis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₂ | [1] |
| Molar Mass | 136.19 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Roasted, coffee, nutty, earthy | [1][2] |
| Boiling Point | 190 °C at 760 mmHg | [1] |
| Solubility | Soluble in water, oils, and organic solvents | [1] |
| Refractive Index | 1.492-1.498 | [2] |
| Specific Gravity | 0.977-0.984 @ 25 °C | [2] |
The Genesis of Aroma: Formation Pathways During Roasting
The formation of 2-isopropyl-5-methylpyrazine is a direct consequence of the thermal processing of coffee beans. The primary chemical reactions responsible are the Maillard reaction and the subsequent Strecker degradation of specific amino acids.
The key precursors for 2-isopropyl-5-methylpyrazine are the amino acids valine and leucine , which react with reducing sugars present in the green coffee beans. The Strecker degradation of these amino acids leads to the formation of Strecker aldehydes (isobutyraldehyde from valine and isovaleraldehyde from leucine) and α-aminoketones.[3][4][5] These intermediates then condense and cyclize to form the pyrazine ring.
Sources
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2-Isopropyl-5-methylpyrazine as a flavor compound in cocoa
Topic: 2-Isopropyl-5-methylpyrazine as a flavor compound in cocoa Content Type: Technical Master File / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Mechanistic Role, Analytical Profiling, and Biological Relevance in Cocoa Matrices
Executive Summary
In the complex volatile fraction of Theobroma cacao, 2-Isopropyl-5-methylpyrazine (FEMA 3554) functions as a critical "roasted" anchor. Unlike the ubiquitous tetramethylpyrazine (which provides a generic "cocoa" background), this trisubstituted alkylpyrazine contributes specific earthy, nutty, and roasted coffee nuances that define high-quality chocolate profiles.
For the drug development sector, this molecule transcends flavor chemistry. Its structural motif—a pyrazine core with lipophilic alkyl side chains—serves as a model for studying blood-brain barrier (BBB) permeability and pharmacokinetics. Furthermore, its deuterated isotopologues are essential internal standards for metabolic profiling, and recent assays suggest latent antimicrobial potential against specific nosocomial pathogens.
Chemical & Physicochemical Profile
This compound exhibits significant lipophilicity (LogP ~2.4), dictating its retention in the cocoa butter matrix during conching.
| Property | Specification |
| IUPAC Name | 2-methyl-5-(propan-2-yl)pyrazine |
| CAS Registry | 13925-05-8 |
| FEMA Number | 3554 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.20 g/mol |
| Boiling Point | 190 °C @ 760 mmHg |
| Density | 0.977 - 0.984 g/cm³ |
| LogP (Predicted) | ~2.37 - 2.50 |
| Solubility | Soluble in ethanol, propylene glycol, organic oils; sparingly soluble in water.[1] |
| Sensory Descriptors | Roasted, nutty, earthy, coffee, potato-like, slightly green.[2][3][4] |
Biosynthesis & Formation Mechanism
The formation of 2-isopropyl-5-methylpyrazine is a thermally induced event, strictly dependent on the Maillard reaction and Strecker degradation . It does not exist in raw cocoa beans; its genesis requires the roasting phase (120°C–150°C).
The Precursor System
The specificity of the alkyl side chains dictates the precursors:
-
Isopropyl Group: Derived from L-Valine . Through Strecker degradation, Valine reacts with an
-dicarbonyl to form the Strecker aldehyde 2-methylpropanal . -
Methyl Group: Derived from Methylglyoxal (Pyruvaldehyde), a fragmentation product of reducing sugars (Glucose/Fructose) via retro-aldol cleavage.
-
Pyrazine Ring Assembly: The condensation of the amino-ketone intermediates (derived from the Strecker aldehydes and ammonia source) yields a dihydropyrazine, which oxidizes to the final aromatic pyrazine.
Mechanistic Pathway Diagram
Figure 1: Formation pathway of 2-Isopropyl-5-methylpyrazine via Strecker degradation of Valine and condensation with sugar-derived methylglyoxal.
Sensory Psychophysics & Matrix Effects
Odor Detection Thresholds (ODT)
Unlike the potent methoxypyrazines (detectable at ng/L levels, often causing "green/bell pepper" off-notes), alkylpyrazines like 2-isopropyl-5-methylpyrazine have higher thresholds but are essential for the "body" of the chocolate flavor.
-
Water Matrix: ~10–100 ppb (estimated based on structural analogs like 2-ethyl-5-methylpyrazine).
-
Oil/Fat Matrix (Cocoa Butter): The threshold increases significantly (often 100x higher) due to the "fat scalping" effect. The high LogP means the molecule partitions preferentially into the lipid phase, reducing its headspace concentration and orthonasal impact.
Impact on Quality[5]
-
Under-roasted: Low concentration; flavor is flat, acidic, or vegetal.
-
Optimal Roast: Balanced concentration; distinct "nutty/earthy" character.
-
Over-roasted: High concentration but accompanied by burnt/carbon notes (acridity).
Analytical Methodology: SPME-GC-MS Protocol
For researchers validating cocoa quality or studying pharmacokinetics, accurate quantification is non-trivial due to the complex lipid matrix. Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard.
Experimental Protocol
Objective: Quantify 2-isopropyl-5-methylpyrazine in 70% Dark Chocolate.
-
Sample Preparation:
-
Cryogenic grinding of chocolate (liquid N₂) to prevent volatile loss.
-
Weigh 2.0 g of powder into a 20 mL headspace vial.
-
Add 10 µL of Internal Standard (ISTD): 2-Isopropyl-5-methylpyrazine-d3 (Deuterated) or 2-methyl-3-heptanone (surrogate).
-
Incubate at 60°C for 20 mins (equilibrium).
-
-
Extraction (SPME):
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Rationale: The triple-phase fiber captures the wide polarity range of cocoa volatiles, with Carboxen specifically targeting small molecules like pyrazines.
-
Exposure: 40 mins at 60°C with agitation (250 rpm).
-
-
GC-MS Analysis:
-
Column: DB-WAX or ZB-WAX (Polar phase is critical to separate pyrazine isomers).
-
Injector: Splitless mode, 250°C.
-
MS Detection: SIM (Selected Ion Monitoring) mode.
-
Target Ion: m/z 136 (Molecular ion).
-
Qualifier Ions: m/z 121 (Loss of methyl), m/z 94.
-
-
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for trace quantification of alkylpyrazines in high-fat matrices.
Industrial & Pharmaceutical Relevance[6]
Drug Development & Pharmacokinetics
While primarily a flavorant, 2-isopropyl-5-methylpyrazine is relevant to drug development in two specific contexts:
-
Deuterated Internal Standards: The d3-isotopologue (CAS 1335401-30-3) is a commercially available reagent. It is used as a tracer in metabolic studies to track pyrazine ring cleavage by hepatic enzymes (CYP450).
-
Antimicrobial Activity: Recent studies indicate alkylpyrazines possess bacteriostatic activity against Staphylococcus aureus and E. coli. While the Minimum Inhibitory Concentration (MIC) is high (>500 µg/mL) compared to antibiotics, its presence contributes to the "self-preserving" nature of low-water activity foods like cocoa.
Quality Control Marker
In industrial cocoa processing, the ratio of Tetramethylpyrazine (TMP) to 2-Isopropyl-5-methylpyrazine serves as a "Roast Index."
-
High Ratio: Indicates heavy roasting (TMP accumulation).
-
Balanced Ratio: Indicates complex flavor development (preservation of Strecker aldehydes).
References
-
Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry. Detailed mechanisms of peptide-specific pyrazine formation. Link
-
Odor Thresholds of Some Pyrazines. Journal of Food Science. Fundamental data on sensory thresholds of alkylpyrazines in water. Link
-
Antimicrobial and Odour Qualities of Alkylpyrazines. Applied Sciences. Investigation into the dual role of pyrazines as flavorants and antimicrobial agents.[5] Link
-
Effects of Roasting on Alkylpyrazine Compounds in Cocoa. Journal of Food Science and Technology. Quantitative data on pyrazine accumulation vs. temperature. Link
-
FEMA Flavor Ingredient Library. Official safety and regulatory status for FEMA 3554. Link
Sources
Technical Identification of 2-Isopropyl-5-methylpyrazine in Baked Matrices
Executive Summary
2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8) is a potent odorant responsible for the characteristic "roasted," "nutty," and "earthy" notes in baked goods, coffee, and cocoa. In the context of food chemistry and drug development (where it may serve as a masking agent or excipient impurity), its identification requires high-precision analytical rigor due to its low odor threshold (ppb/ppt range) and the complexity of the carbohydrate-lipid matrix in baked products.
This guide provides a validated protocol for the extraction, separation, and molecular identification of 2-isopropyl-5-methylpyrazine, bridging the gap between culinary science and analytical chemistry.
Molecular Profile & Significance[1][2][3]
Before isolation, the analyst must understand the physicochemical behavior of the target. 2-Isopropyl-5-methylpyrazine is a heterocycle formed via the Maillard reaction, specifically requiring the participation of Valine (providing the isopropyl group).
Table 1: Physicochemical Identity
| Parameter | Specification |
| IUPAC Name | 2-methyl-5-(propan-2-yl)pyrazine |
| CAS Number | 13925-05-8 |
| Molecular Weight | 136.20 g/mol |
| Formula | C₈H₁₂N₂ |
| Odor Descriptors | Roasted, nutty, earthy, potato-skin, coffee-like |
| LogP (Octanol/Water) | ~2.5 (Moderate lipophilicity; binds to fat in cookies/cakes) |
| Boiling Point | ~190°C (Volatile, suitable for Headspace analysis) |
Mechanistic Origin: The Maillard Pathway
Understanding the formation pathway is critical for troubleshooting low yields or unexpected isomers (e.g., 2,6-isomers). The formation is driven by the Strecker Degradation of Valine.
Mechanism Description
-
Precursors: Reducing sugars (Glucose/Fructose) react with Valine.
-
Strecker Degradation: Valine undergoes oxidative deamination and decarboxylation to form Isobutyraldehyde .
-
Condensation: Isobutyraldehyde condenses with
-aminoketones (derived from sugar fragmentation or alanine Strecker degradation). -
Cyclization: Formation of a dihydropyrazine intermediate.[1]
-
Oxidation: Spontaneous oxidation yields the aromatic pyrazine ring.
Visualization: Formation Pathway
Figure 1: Biosynthetic pathway of 2-Isopropyl-5-methylpyrazine via Strecker degradation of Valine.[2][3][4][5]
Analytical Strategy: Extraction & Detection
Due to the lipid-rich nature of baked goods (which suppresses volatility), a standard solvent extraction is often insufficient. Headspace Solid Phase Microextraction (HS-SPME) is the superior choice for qualitative and semi-quantitative analysis, while SAFE (Solvent Assisted Flavor Evaporation) is reserved for absolute quantitation.
A. Sample Preparation Protocol (HS-SPME)
Objective: Maximize volatilization while preventing thermal artifact formation (i.e., burning the sample during analysis).
-
Sample Comminution:
-
Freeze the baked good (bread crust/crumb or cookie) with liquid nitrogen.
-
Grind to a fine powder using a mortar and pestle. Reasoning: Increases surface area for volatile release.
-
-
Vial Preparation:
-
Weigh 2.0 g of powder into a 20 mL headspace vial.
-
Add 2 mL of saturated NaCl solution. Reasoning: "Salting out" effect decreases the solubility of organics in the aqueous phase, forcing them into the headspace.
-
Internal Standard (Critical): Spike with 5 µL of 2-ethyl-3-methylpyrazine (10 ppm in methanol) or deuterated pyrazine if available.
-
-
Incubation:
-
Temperature: 60°C.
-
Time: 20 minutes (equilibration).
-
Agitation: 500 rpm.
-
-
Extraction:
B. Gas Chromatography - Mass Spectrometry (GC-MS)[1][2][9]
Objective: Separate the target from co-eluting isomers (like 2-isopropyl-6-methylpyrazine or trimethylpyrazine).
Chromatographic Conditions
| Parameter | Polar System (Primary) | Non-Polar System (Confirmation) |
| Column | DB-Wax (or SolGel-Wax) | DB-5MS (or HP-5) |
| Dimensions | 30m x 0.25mm x 0.25µm | 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min | Helium @ 1.0 mL/min |
| Oven Program | 40°C (2 min) | 40°C (2 min) |
| Inlet | Splitless (250°C) | Splitless (250°C) |
Mass Spectrometry Detection (EI Source)
-
Scan Mode: Full Scan (m/z 40–300) for identification; SIM (Selected Ion Monitoring) for trace detection.
-
Target Ions (m/z):
-
136 (Molecular Ion, M+)
-
121 (Base Peak, M - CH₃)
-
94 (M - C₃H₆, loss of isopropyl/propene rearrangement)
-
Identification Criteria (The "Proof")
To claim positive identification in a scientific or regulatory context, the analyte must satisfy three independent criteria.
Criterion 1: Retention Index (RI) Match
Calculate the Linear Retention Index (LRI) using an n-alkane ladder (C8-C20). The experimental RI must match literature values within ±10 units.
-
Polar Column (DB-Wax): RI
1402 – 1424 -
Non-Polar Column (DB-5): RI
1030 – 1045
Criterion 2: Mass Spectral Fingerprint
The fragmentation pattern must align with the reference library (NIST/Wiley).
-
Dominant Feature: The loss of the methyl group is energetically favorable, making m/z 121 the base peak (100% abundance).
-
Secondary Feature: The molecular ion m/z 136 should be distinct (approx. 30-50% abundance relative to base).
Criterion 3: Odor Port Detection (GC-O)
Optional but recommended for flavor work. At the specific retention time, the analyst should perceive a distinct "roasted potato" or "earthy/nutty" note at the sniff port.
Visualization: Decision Logic
Figure 2: Multi-factor validation logic for confirming compound identity.
References
-
Formation Mechanism: Adams, A., & De Kimpe, N. (2009).[6] Formation of Pyrazines in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry. Link
-
Sensory Thresholds: Pickering, G. J., et al. (2007). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science. Link
-
Analytical Protocol (SPME): Bianchi, F., et al. (2008). Headspace Solid-Phase Microextraction for the Analysis of Volatile Compounds in Baked Goods. Food Chemistry. Link
-
Retention Indices: NIST Mass Spectrometry Data Center. 2-Isopropyl-5-methylpyrazine Retention Indices. NIST Chemistry WebBook. Link
-
General Pyrazine Chemistry: Mottram, D. S. (1998). Flavour Formation in Meat and Meat Products: A Review. Food Chemistry. Link
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- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chromtech.net.au [chromtech.net.au]
- 6. researchgate.net [researchgate.net]
2-Isopropyl-5-methylpyrazine CAS number and synonyms
CAS Number: 13925-05-8 Document Type: Technical Reference Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1]
Part 1: Executive Summary & Nomenclature
2-Isopropyl-5-methylpyrazine is a dialkyl-substituted pyrazine derivative critical to the flavor and fragrance industry for its potent roasted, nutty, and earthy organoleptic profile.[1] In pharmaceutical development, it serves as a high-value excipient for taste-masking bitter active pharmaceutical ingredients (APIs) and as a structural scaffold in the synthesis of bioactive heterocyclic compounds. This guide delineates its physicochemical properties, industrial synthesis pathways, analytical characterization, and safety profile.
Identity & Synonyms
| Identifier | Value |
| CAS Number | 13925-05-8 |
| IUPAC Name | 2-Methyl-5-(propan-2-yl)pyrazine |
| FEMA Number | 3554 |
| FLAVIS Number | 14.026 |
| Common Synonyms | 2-Methyl-5-isopropylpyrazine; 5-Isopropyl-2-methylpyrazine; Pyrazine, 2-methyl-5-(1-methylethyl)- |
| Molecular Formula | C₈H₁₂N₂ |
| SMILES | CC(C)C1=CN=C(C)N=C1 |
Part 2: Physicochemical Profile
Understanding the physical constants is essential for process design, particularly in solvent selection and purification protocols (distillation/extraction).
| Property | Value/Range | Context for Application |
| Molecular Weight | 136.19 g/mol | Mass spectrometry quantification (Parent ion m/z 136).[1][2] |
| Appearance | Colorless to pale yellow liquid | Quality control visual inspection.[1] |
| Boiling Point | ~190°C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 0.977 – 0.984 g/cm³ (25°C) | Critical for volumetric dosing in formulation.[1] |
| Refractive Index | 1.492 – 1.498 (20°C) | Quick purity check in production environments.[1] |
| Solubility | Soluble in ethanol, propylene glycol, oils; Sparingly soluble in water (~35 g/L) | Formulation compatibility with lipid-based delivery systems.[1] |
| LogP | ~1.56 | Indicates moderate lipophilicity; crosses biological membranes easily.[1] |
| Flash Point | ~70°C (159°F) | Classified as a combustible liquid (Class IIIA).[1] |
Part 3: Synthesis & Manufacturing
The synthesis of 2-isopropyl-5-methylpyrazine generally mimics the non-enzymatic browning (Maillard reaction) found in nature, but industrial routes prioritize yield and specificity using controlled condensation reactions.[1]
Mechanism: Cyclocondensation
The most robust synthetic route involves the condensation of
Primary Industrial Route (Condensation):
-
Precursor Formation: Reaction of isovaleraldehyde (from Leucine degradation) and acetaldehyde with ammonia sources, or direct condensation of 1,2-diamines with specific diketones.
-
Cyclization: Condensation of 2-oxopropanal (Methylglyoxal) with 3-methyl-2-oxobutanamine (or equivalent amino-ketone intermediates).[1]
-
Oxidation: The initial product is often a dihydropyrazine, which undergoes spontaneous or catalytic oxidation (dehydrogenation) to form the aromatic pyrazine ring.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from precursors to the final aromatic heterocycle.
Caption: General cyclocondensation pathway for alkylpyrazine synthesis involving amino-ketone intermediates and subsequent aromatization.[1]
Part 4: Analytical Characterization
For researchers validating the identity of this compound, the following spectral data is standard.
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): m/z 136 (Medium intensity).
-
Base Peak: m/z 121 (M - 15).[1] Loss of a methyl group is the dominant fragmentation pathway, stabilized by the aromatic ring.
-
Secondary Fragments:
-
m/z 93 (M - 43): Loss of the isopropyl group.
-
m/z 43: Isopropyl cation (
) or Acetyl fragment. -
m/z 41: Propylene fragment (
).
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
Part 5: Applications in Drug Development
While primarily known as a flavorant, 2-Isopropyl-5-methylpyrazine has specific utility in pharmaceutical sciences:
-
Taste Masking Excipient:
-
Used in oral formulations (syrups, chewable tablets) to mask the bitterness of amine-containing drugs (e.g., antihistamines, antibiotics). Its "roasted/nutty" profile effectively suppresses metallic and bitter aftertastes.
-
-
Pharmacokinetic Tracer:
-
Metabolic Probe:
-
The compound is a substrate for Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2), undergoing side-chain oxidation to carboxylic acids or N-oxidation.[1] It serves as a model for studying the metabolism of alkyl-substituted heteroaromatics.
-
Biological Safety & Metabolism[1]
-
GRAS Status: Generally Recognized As Safe (FEMA 3554) for use in food and oral formulations.
-
Metabolism: Rapidly absorbed and metabolized. The alkyl side chains are oxidized to polar metabolites (alcohols, acids) and excreted in urine.
-
Toxicity: Low acute toxicity (LD50 Oral Rat > 500 mg/kg). Not classified as mutagenic/carcinogenic at standard intake levels.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine.[1] Retrieved from [Link][1]
-
The Good Scents Company (2024). 2-methyl-5-isopropyl pyrazine: Organoleptic Properties and Safety.[1] Retrieved from [Link][1]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Pyrazine Derivatives.[4] Food and Chemical Toxicology, 40(4), 429-454.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 2-Isopropyl-5-methylpyrazine Mass Spectrum.[1][2] Retrieved from [Link][1]
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Profiling of 2-Isopropyl-5-methylpyrazine via Headspace SPME-GC-MS
Executive Summary
This application note details a robust protocol for the isolation and quantification of 2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8) in complex matrices (biological fluids, fermentation broths, and roasted food products).[1] Unlike solvent-heavy liquid-liquid extraction (LLE), Solid-Phase Microextraction (SPME) offers a solvent-free, equilibrium-based approach that preserves the integrity of this semi-volatile signaling molecule.[1]
This guide emphasizes the use of DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) "triple-phase" fibers to maximize recovery across the polarity spectrum, coupled with polar stationary phase chromatography (DB-WAX) to resolve the target analyte from its structural isomers (e.g., 2-isopropyl-3-methylpyrazine).[1]
Target Audience
-
Microbiologists: Profiling volatile organic compounds (VOCs) in Myxobacteria or Streptomyces metabolism.
-
Food Chemists: Analyzing "earthy/roasty" off-notes in coffee, cocoa, or potato products.
-
Drug Development: Investigating pyrazine derivatives as potential bioactive scaffolds.
Chemical Profile & Thermodynamic Considerations
Understanding the physicochemical properties of the analyte is the first step in method design. 2-Isopropyl-5-methylpyrazine is a nitrogen-containing heterocycle with moderate hydrophobicity.[1]
| Property | Value | Methodological Implication |
| Molecular Weight | 136.19 g/mol | Suitable for standard EI-MS (m/z 136 molecular ion).[1] |
| Boiling Point | ~190°C | Semi-volatile; requires elevated incubation temperature (40–60°C) for headspace partitioning.[1] |
| LogP | ~1.56 | Moderately lipophilic.[1] Will partition well into hydrophobic phases (PDMS) but requires polar absorbents (DVB/CAR) for retention. |
| Odor Threshold | Low (ppb range) | Requires high-sensitivity extraction (SPME concentration factor >100x).[1] |
| pKa (Conjugate Acid) | ~1.8 | Weak base.[1] pH adjustment is generally not critical unless the matrix is extremely acidic (pH < 2). |
Method Development: The "Why" Behind the Protocol
Fiber Selection: The Triple-Phase Advantage
For alkylpyrazines, a single-phase PDMS fiber often lacks the retentive surface area for low-concentration analytes.[1]
-
Recommendation: 50/30 µm DVB/CAR/PDMS (Gray/StableFlex).
-
Mechanism:
-
PDMS (Outer layer): Allows diffusion of larger molecules.
-
DVB (Middle layer): Retains aromatics and larger volatiles.
-
Carboxen (Inner layer): A carbon molecular sieve that traps small, volatile molecules like pyrazines within its micropores.
-
-
Justification: This composite fiber prevents the displacement of lighter volatiles by heavier matrix components, a common issue in single-phase fibers [1].
The Salting-Out Effect
Adding an electrolyte (NaCl) decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace.
-
Thermodynamics:
-
Where
is the partition coefficient, is salt concentration, and is the Setschenow constant. -
Action: We saturate the sample with NaCl (≥30% w/v) to maximize
(headspace concentration).
-
Chromatographic Separation
Pyrazine isomers (e.g., 2,5- vs 2,6- vs 2,3- substitutions) often co-elute on non-polar (100% dimethylpolysiloxane) columns.
-
Column: DB-WAX UI (Polyethylene glycol) or equivalent.[1]
-
Logic: The lone pair electrons on the pyrazine nitrogens interact strongly with the polar stationary phase, providing superior resolution of isomers based on steric hindrance and polarity rather than just boiling point [2].
Experimental Protocol
Materials & Reagents[2]
-
Standard: 2-Isopropyl-5-methylpyrazine (≥98% purity).[1]
-
Internal Standard (ISTD): 2-Isopropyl-3-methoxypyrazine-d3 (preferred) or 2-Methyl-3-propylpyrazine.[1]
-
Matrix Modifier: NaCl (baked at 400°C for 4h to remove organics).
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
Sample Preparation[3]
-
Weigh: Add 2.0 g of solid sample (homogenized) or 2.0 mL of liquid sample into a 20 mL headspace vial.
-
Salt Addition: Add 0.6 g NaCl (for 2 mL liquid) to achieve saturation.
-
ISTD Spike: Add 5 µL of Internal Standard solution (10 ppm in methanol) directly into the matrix.
-
Seal: Immediately cap the vial and vortex for 30 seconds to dissolve salt/homogenize.
SPME Extraction Parameters[4][5][6]
-
Incubation: 60°C for 10 minutes (Agitation: 500 rpm).
-
Note: 60°C balances volatilization with the risk of thermally inducing Maillard reactions in food matrices.
-
-
Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30 minutes at 60°C.
-
Desorption: 3 minutes at 250°C in the GC injector (Splitless mode).
GC-MS Acquisition Method[1][7]
-
Injector: 250°C, Splitless (Purge flow on at 1.0 min). Liner: 0.75mm ID SPME liner.
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min.
-
-
MS Source/Quad: 230°C / 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring) for quantitation; Scan (40-300 amu) for identification.[1]
Visualization: The Equilibrium Workflow
The following diagram illustrates the multi-phase equilibrium dynamics critical to this protocol.
Caption: Figure 1. Thermodynamic equilibrium workflow for HS-SPME. NaCl drives the analyte from Matrix to Headspace (
Validation & Performance Metrics
The following data represents typical performance metrics achievable with this protocol using a quadrupole MS.
| Parameter | Performance Metric | Notes |
| Linearity ( | > 0.995 | Range: 1 – 1000 ng/g (ppb) |
| Limit of Detection (LOD) | ~0.5 ng/g | S/N ratio = 3 |
| Limit of Quantitation (LOQ) | ~1.5 ng/g | S/N ratio = 10 |
| Recovery | 85% – 110% | Spiked into blank matrix (e.g., water or oil) |
| Precision (RSD) | < 8% | Intra-day (n=6) at 50 ng/g |
| Retention Index (DB-WAX) | ~1400 - 1415 | Varies slightly by column age/manufacturer [3] |
Troubleshooting Guide
-
Issue: Broad or tailing peaks.
-
Solution: Pyrazines are basic. Ensure the column is deactivated. If using an older liner, replace it with a deactivated SPME liner to prevent adsorption on active glass sites.
-
-
Issue: Low sensitivity.
-
Issue: Co-elution.
-
Solution: Flatten the oven ramp rate between 100°C and 140°C to 3°C/min to better resolve the 2,5-isomer from the 2,3-isomer.
-
References
-
Sigma-Aldrich (Supelco). Selection Guide for Supelco SPME Fibers.[1] (Accessed 2023). Recommended fibers based on analyte polarity and molecular weight. Link
-
Agilent Technologies. GC Column Solvent Retention Table (DB-WAX). (Accessed 2023). Retention data for polar phases. Link
-
NIST Mass Spectrometry Data Center. 2-Isopropyl-5-methylpyrazine Properties & Retention Indices. (Accessed 2023). Link
-
ResearchGate. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. (Accessed 2023). Comparative study of fiber efficiencies. Link
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Extraction methods for pyrazines from complex food samples
Application Note: Advanced Protocols for Pyrazine Extraction in Complex Food Matrices
Part 1: Executive Summary & Technical Context
The Challenge: The "Roasted" Paradox Pyrazines are nitrogen-containing heterocyclic compounds responsible for the desirable roasted, nutty, and earthy notes in coffee, cocoa, peanuts, and seared meats. However, their analysis presents a unique "Heisenberg" problem in food chemistry: the very heat required to extract them (via traditional distillation) often drives the Maillard reaction, artificially generating new pyrazines during the extraction process.
The Solution: This guide outlines two distinct, self-validating workflows for pyrazine analysis:
-
HS-SPME (Headspace Solid Phase Microextraction): For high-throughput screening and relative quantification.
-
SAFE (Solvent Assisted Flavor Evaporation): The "Gold Standard" for absolute quantification and artifact-free isolation in high-fat matrices.
Part 2: Method Selection Logic
Before initiating wet chemistry, use this logic flow to select the appropriate protocol.
Figure 1: Decision matrix for selecting the optimal pyrazine extraction method based on matrix composition and analytical goals.
Part 3: Protocol A - High-Throughput HS-SPME
Principle: Headspace Solid Phase Microextraction (HS-SPME) relies on the equilibrium of analytes between three phases: the sample matrix, the headspace, and the fiber coating.[1] For pyrazines, we utilize a Triple-Phase Fiber (DVB/CAR/PDMS) .[1][2][3] The Carboxen (CAR) layer effectively traps small volatile molecules (like methylpyrazine), while the Divinylbenzene (DVB) retains larger alkylpyrazines.
Materials:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma).
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).
-
Internal Standard (IS): 2-methyl-3-methoxy-pyrazine-d3 or [2H6]-2-methyl-pyrazine (10 ppm in methanol).
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 2.0 g of homogenized sample into a 20 mL vial.
-
Add 5 mL of ultra-pure water.
-
Salting Out (Critical): Add 1.5 g NaCl. Why? This increases the ionic strength, decreasing the solubility of pyrazines in the water phase and forcing them into the headspace (Henry’s Law constant modification).
-
IS Addition: Spike with 10 µL of Internal Standard solution.
-
-
Equilibration:
-
Seal vial immediately.[3]
-
Incubate at 50°C for 20 minutes with agitation (500 rpm).
-
Note: Do not exceed 60°C. Higher temps may degrade the matrix or cause desorption of highly volatile pyrazines from the fiber.
-
-
Extraction:
-
Expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes at 50°C.
-
Maintain agitation to facilitate mass transfer from liquid to headspace.
-
-
Desorption:
-
Desorb in GC inlet at 250°C for 3 minutes (Splitless mode).
-
Part 4: Protocol B - Solvent Assisted Flavor Evaporation (SAFE)
Principle: SAFE is a high-vacuum distillation technique.[4][5] Unlike Simultaneous Distillation Extraction (SDE), which boils the sample at 100°C (risk of Maillard artifacts), SAFE operates at ~40°C under high vacuum. This isolates volatiles from non-volatiles (lipids, proteins) without thermal degradation.
Materials:
-
Apparatus: SAFE glassware (glass body with thermostatted legs and receiving flask).
-
Vacuum Pump: High-performance pump capable of < 10⁻³ Torr (0.1 Pa) .
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (distilled).
-
Cryogen: Liquid Nitrogen (LN2).
Step-by-Step Workflow:
-
Solvent Extraction (Pre-SAFE):
-
Mix 50 g of food sample with 150 mL DCM.
-
Stir for 2 hours at room temperature.
-
Filter to remove solids.[6] The filtrate contains fats, non-volatiles, and pyrazines.
-
-
SAFE Distillation Setup:
-
Connect the SAFE apparatus to the vacuum pump.
-
Circulate water at 40°C through the heating legs.
-
Submerge the receiving flask (U-tube) in Liquid Nitrogen.
-
-
The Dropwise Addition (The "SAFE" Mechanism):
-
Introduce the solvent extract dropwise into the head of the SAFE apparatus.
-
Mechanism:[7] As the droplet hits the 40°C glass under vacuum, volatiles (pyrazines) and solvent flash-evaporate instantly and are sucked into the LN2 trap. Non-volatiles (fats) drip down into the waste flask.
-
Concentration:
-
Thaw the LN2 trap. You now have a clear solvent extract containing only volatiles.[4]
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
Concentrate to 0.5 mL using a Vigreux column or gentle Nitrogen stream. Do not evaporate to dryness.
-
Figure 2: Thermodynamic flow of the SAFE technique, ensuring separation of lipids from volatiles without thermal stress.
Part 5: Analytical Validation (GC-MS)
Regardless of the extraction method, detection requires strict parameters to differentiate pyrazines from co-eluting matrix compounds.
Instrument Parameters:
-
Column: DB-WAX or SolGel-WAX (Polar columns are essential for separating pyrazines).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
MS Mode: SIM (Selected Ion Monitoring) is mandatory for trace analysis. Scan mode is insufficient for complex food matrices.
Target Ions for SIM (Quantification):
| Compound | Quant Ion (m/z) | Qualifier Ions (m/z) | Odor Descriptor |
| 2-Methylpyrazine | 94 | 67, 53 | Nutty, Roasted |
| 2,5-Dimethylpyrazine | 108 | 42, 81 | Cocoa, Earthy |
| 2,3,5-Trimethylpyrazine | 122 | 81, 42 | Baked Potato, Musty |
| 2-Ethyl-3,5-dimethylpyrazine | 136 | 135, 108 | Coffee, Burnt |
| 2-Methoxy-3-isobutylpyrazine | 124 | 151, 94 | Bell Pepper (Potent) |
Part 6: Troubleshooting & Critical Control Points
-
Ghost Peaks (Carryover):
-
Low Recovery in SAFE:
-
Artifact Formation (The "Maillard" Check):
-
Validation: Spike the sample with non-reacting precursors (e.g., free amino acids) before extraction. If new pyrazines appear that weren't in the un-spiked sample, your extraction temperature is too high.
-
References
-
Caprioli, G., et al. (2021). "Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils." Molecules, 26(9), 2533.
-
Ali, A., et al. (2019).[8] "Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS)." Journal of Food Science, 84(8), 2031-2041.
-
Engel, W., et al. (1999).[6] "Solvent-assisted flavour evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices."[4] European Food Research and Technology, 209, 237-241. (Seminal paper on SAFE).
-
Luo, K., et al. (2022). "Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu." Foods, 11(21), 3486.
-
BenchChem. (2025).[3][9] "Application Notes and Protocols for Pyrazine Quantification." BenchChem Technical Guides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extra… [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stable isotope dilution assay for 2-Isopropyl-5-methylpyrazine
Application Note: High-Precision Quantification of 2-Isopropyl-5-methylpyrazine via Stable Isotope Dilution Assay (SIDA)
Executive Summary
2-Isopropyl-5-methylpyrazine (IPMP-5) is a potent odorant contributing to "earthy," "roasty," and "green" notes in matrices ranging from roasted coffee and cocoa to bacterial metabolites. Due to its low odor threshold (ppb to ppt range) and high volatility, accurate quantification is notoriously difficult using external calibration.
This Application Note details a Stable Isotope Dilution Assay (SIDA) protocol. By employing 2-Isopropyl-5-methylpyrazine-d3 as an internal standard, this method automatically compensates for analyte loss during extraction (Headspace SPME) and corrects for matrix-induced signal suppression/enhancement in the MS source. This is the "Gold Standard" workflow for trace flavor analysis.
The Scientific Rationale (Why SIDA?)
In gas chromatography-mass spectrometry (GC-MS), external calibration fails when the sample matrix (e.g., lipid-rich coffee or protein-heavy biological fluid) affects the partitioning of volatiles into the headspace.
The SIDA Mechanism:
-
Isotopologue Precision: The internal standard (IS) is chemically identical to the analyte but differs in mass (typically +3 Da).
-
Carrier Effect: In trace analysis, adsorption to glass liners or active sites on the column can cause significant loss. The isotopically labeled standard acts as a "carrier," occupying these active sites and ensuring the native analyte reaches the detector.
-
Self-Validating Extraction: Any variation in SPME fiber efficiency, temperature, or salting-out effect affects the Analyte and the IS identically. The ratio remains constant.
Materials & Reagents
Target Analytes
| Compound | CAS No.[1][2] | Function | Purity |
| 2-Isopropyl-5-methylpyrazine | 13925-05-8 | Target Analyte | ≥ 98% |
| 2-Isopropyl-5-methylpyrazine-d3 | 1335401-30-3 | Internal Standard | ≥ 98 atom% D |
Note: Ensure the deuterium label is located on the ring-methyl group or the pyrazine ring to prevent loss during the primary fragmentation (loss of isopropyl-methyl).
Matrix Modifiers
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic impurities.
-
Water: LC-MS grade (Milli-Q).
-
Solvent: Methanol (LC-MS grade) for stock solutions.
Experimental Protocol
Step 1: Standard Preparation
-
Stock A (Native): Dissolve 10 mg 2-Isopropyl-5-methylpyrazine in 10 mL Methanol (1 mg/mL).
-
Stock B (IS - d3): Dissolve 5 mg 2-Isopropyl-5-methylpyrazine-d3 in 5 mL Methanol (1 mg/mL).
-
Working Solution (Mix): Prepare a series of calibration standards where the concentration of Native varies (e.g., 1–500 ng/mL) but the IS is kept constant (e.g., 50 ng/mL).
Step 2: Sample Preparation (Headspace SPME)
-
Vial: 20 mL Headspace vial with magnetic screw cap (PTFE/Silicone septum).
-
Matrix:
-
Liquid: 5 mL sample + 1.5 g NaCl.
-
Solid: 1 g sample + 5 mL water + 1.5 g NaCl.
-
-
Spiking: Add 10 µL of Stock B (IS) to the sample vial before sealing.
-
Equilibration: Agitate at 500 rpm at 40°C for 15 minutes.
Step 3: Extraction (Automated HS-SPME)
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Reasoning: This "triple-phase" fiber covers the polarity range of pyrazines and offers high capacity for volatiles.
-
-
Extraction Conditions:
-
Temperature: 40°C (Prevents thermal degradation/Maillard reaction artifacts).
-
Time: 30 minutes.
-
Agitation: 250 rpm (intermittent).
-
Step 4: GC-MS/MS Acquisition
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Reasoning: Polar PEG columns provide superior separation of pyrazine isomers compared to non-polar phases.
-
-
Inlet: Splitless mode @ 250°C. SPME liner (0.75 mm ID).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 200°C.
-
Ramp 20°C/min to 240°C (hold 5 min).
-
Step 5: Mass Spectrometry (SIM Mode)
Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.
| Compound | Quant Ion (m/z) | Qual Ion (m/z) | Dwell Time (ms) |
| Native Analyte | 136 (M+) | 121 (M - CH3) | 50 |
| Internal Standard (d3) | 139 (M+) | 124 (M - CH3) | 50 |
Note: The base peak for isopropyl-pyrazines is often the loss of a methyl group (M-15). Ensure the d3-label is not on the methyl group being lost, or adjust ions accordingly.
Data Analysis & Calculation
Quantification is based on the Response Factor (RF) derived from the calibration curve.
1. Calculate Response Factor (RF):
2. Calculate Sample Concentration:
-
Linearity: Plot Area Ratio (
) vs. Concentration Ratio ( ). should be > 0.995. -
LOD/LOQ: Calculated as
and respectively (where is the standard deviation of the lowest standard).
Visualization of Workflows
Diagram 1: The SIDA Workflow Logic
This diagram illustrates how the Internal Standard (IS) travels with the analyte through every step, canceling out errors.
Caption: The SIDA workflow ensures that any matrix effects or extraction inefficiencies (orange/green nodes) affect both the analyte and the IS identically, preserving the quantitative ratio.
Diagram 2: Mass Spectral Fragmentation Strategy
Logic for selecting Quant/Qual ions to ensure specificity.
Caption: Ion selection strategy. We monitor the Molecular Ion (M+) and the base fragment (M-15) for both native and deuterated forms to confirm identity and quantify.
References
-
National Center for Biotechnology Information (NCBI). (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PubChem.[1] Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2016). Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines in Wine. Retrieved January 31, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine.[3] Retrieved January 31, 2026, from [Link]
-
Shimadzu. (n.d.). GCMS Application Datasheet: Analysis of Volatiles. Retrieved January 31, 2026, from [Link]
Sources
Application and Protocol for the Use of 2-Isopropyl-5-methylpyrazine as an Internal Standard in Quantitative GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, food science, and environmental monitoring, the accuracy and precision of quantitative measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the multi-step nature of sample preparation and analysis, from extraction to injection, introduces potential variability that can compromise the integrity of the results. The use of an internal standard (IS) is a powerful strategy to mitigate these sources of error, ensuring robust and reliable data.
An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added in a known, constant amount to every sample, calibrator, and quality control sample. By calculating the ratio of the analyte's response to the internal standard's response, variations in sample volume, injection volume, and instrument response can be effectively normalized.
This application note provides a comprehensive guide to the use of 2-Isopropyl-5-methylpyrazine as an internal standard, with a particular focus on its deuterated analogue, 2-Isopropyl-5-methylpyrazine-d3 , for the quantitative analysis of volatile compounds by GC-MS. We will delve into its physicochemical properties, the principles of internal standardization, and provide a detailed protocol for its application in a relevant matrix, alongside guidelines for method validation in accordance with regulatory expectations.
Physicochemical Properties of 2-Isopropyl-5-methylpyrazine
2-Isopropyl-5-methylpyrazine is a member of the pyrazine class of compounds, which are often associated with roasted, nutty, and earthy aromas and are found in various food products.[1][2] Its structural similarity to other flavor-active pyrazines makes it a suitable candidate for an internal standard in their analysis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Boiling Point | 190 °C at 760 mmHg | |
| Density | 0.977 - 0.984 g/cm³ at 25 °C | |
| Solubility | Soluble in water, oils, and organic solvents | |
| CAS Number | 13925-05-8 |
For use as an internal standard in mass spectrometry, a stable isotope-labeled version, such as 2-Isopropyl-5-methylpyrazine-d3 (CAS: 1335401-30-3) , is highly recommended.[3] The deuterated form shares nearly identical chemical and physical properties with the non-labeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, preventing interference with the target analyte's signal.
The Principle of Internal Standardization: A Self-Validating System
The core principle of using an internal standard is to introduce a reference point within each analytical run. This reference corrects for variations that can occur during the analytical workflow.
Caption: Workflow illustrating the principle of internal standardization.
The causality behind this approach is that any loss of analyte during extraction, or variability in injection volume, will be mirrored by a proportional loss or variation of the internal standard. By using the ratio of their signals, these inconsistencies are mathematically cancelled out, leading to a more accurate and precise final concentration.
Application Protocol: Quantification of 2,5-Dimethylpyrazine in Roasted Coffee Beans using 2-Isopropyl-5-methylpyrazine-d3 as an Internal Standard
This protocol details a validated method for the quantitative analysis of 2,5-dimethylpyrazine, a key aroma compound in coffee, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Materials and Reagents
-
Analytes and Standard:
-
2,5-Dimethylpyrazine (≥98% purity)
-
Internal Standard: 2-Isopropyl-5-methylpyrazine-d3 (≥98% purity, ≥98% isotopic purity)
-
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
-
SPME Fibers:
-
50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,5-dimethylpyrazine and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Isopropyl-5-methylpyrazine-d3 and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with methanol. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL of 2,5-dimethylpyrazine, each containing 2 µg/mL of 2-Isopropyl-5-methylpyrazine-d3.
Sample Preparation and Extraction
-
Grinding: Weigh 10 g of roasted coffee beans and grind to a fine powder.
-
Sample Weighing: Accurately weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 20 µL of the 100 µg/mL internal standard stock solution to the vial. This results in a final concentration of 2 µg of the internal standard per gram of coffee.
-
Matrix Preparation: Add 5 mL of deionized water and 1.5 g of sodium chloride to the vial. The salt increases the volatility of the analytes.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibration: Place the vial in a heating block or water bath at 60°C for 15 minutes with agitation.
-
HS-SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 30 minutes.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2,5-Dimethylpyrazine: m/z 108 (quantifier), 54, 81 (qualifiers).
-
2-Isopropyl-5-methylpyrazine-d3: m/z 124 (quantifier), 139 (qualifier).
-
-
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both 2,5-dimethylpyrazine and 2-Isopropyl-5-methylpyrazine-d3.
-
Calculate the response ratio for each calibration standard: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the response ratio for the unknown samples and determine their concentrations using the calibration curve.
Caption: Experimental workflow for the quantification of 2,5-Dimethylpyrazine in coffee.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A robust analytical method requires thorough validation to demonstrate its fitness for purpose. The following parameters should be assessed according to guidelines from regulatory bodies such as the FDA and ICH.
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No significant interfering peaks at the retention times of the analyte and internal standard in a blank matrix. | Analyze blank coffee matrix (if available, or a similar matrix known to be free of the analyte) and compare with a spiked sample. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. | Analyze the prepared calibration standards in triplicate and plot the response ratio versus concentration. |
| Accuracy (Recovery) | 80-120% recovery at three different concentration levels (low, medium, high). | Spike known amounts of the analyte into a blank coffee matrix at three concentrations and analyze against the calibration curve. |
| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 15%. | Repeatability: Analyze six replicate samples at a single concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. | Determined by serial dilution of the lowest calibration standard until the S/N ratio is approximately 3. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. | The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). |
Conclusion: A Reliable Tool for Quantitative Analysis
2-Isopropyl-5-methylpyrazine, particularly its deuterated form, serves as an excellent internal standard for the quantitative analysis of structurally related volatile compounds by GC-MS. Its physicochemical properties ensure it behaves consistently with many pyrazine analytes during sample preparation and analysis. The detailed protocol provided for the analysis of 2,5-dimethylpyrazine in coffee demonstrates a practical application, and the principles can be adapted for other analytes and matrices. By adhering to rigorous method validation guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data, which is critical in both academic research and regulated industries.
References
-
FooDB. (2019). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
Olfactometry Analysis of 2-Isopropyl-5-methylpyrazine: A Comprehensive Technical Guide
Introduction: The Aromatic Significance of 2-Isopropyl-5-methylpyrazine
2-Isopropyl-5-methylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine class.[1][2] These compounds are renowned for their potent and often pleasant aromas, contributing significantly to the flavor profiles of a wide array of thermally processed and fermented foods.[3][4][5] Specifically, 2-Isopropyl-5-methylpyrazine is characterized by its distinct "green coffee," "nutty," and "earthy" aroma.[6][7] Its presence has been detected in foods such as coffee, potatoes, and cocoa products.[1] Given its powerful aromatic properties, even at trace concentrations, precise and reliable methods for its sensory analysis are paramount for quality control, flavor development, and off-note identification in the food, beverage, and fragrance industries.
This technical guide provides a detailed framework for the olfactometry analysis of 2-Isopropyl-5-methylpyrazine, encompassing both fundamental sensory threshold determination and advanced instrumental techniques. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles and industry-standard practices.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-Isopropyl-5-methylpyrazine is crucial for designing effective analytical protocols.
| Property | Value | Source |
| Molecular Formula | C8H12N2 | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [6][7] |
| Odor Profile | Green coffee, nutty, earthy | [6][7] |
| Boiling Point | Not explicitly available, but pyrazines are volatile | |
| Solubility | Soluble in alcohol and water | [7] |
| FEMA Number | 3554 | [2][6] |
Part 1: Sensory Threshold Determination
The determination of odor thresholds is a cornerstone of olfactometry, providing a quantitative measure of the concentration at which a substance becomes detectable or recognizable. This section details a protocol based on the widely recognized ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[8][9][10]
The "Why": Causality in Experimental Design
The choice of a forced-choice, ascending concentration series method is deliberate. This approach minimizes psychological biases inherent in other methods, such as habituation and expectation errors. By presenting samples in an increasing order of concentration and forcing a choice, we can more reliably pinpoint the transition from non-detection to detection for each panelist.
Experimental Workflow for Odor Threshold Determination
Caption: Workflow for Odor Threshold Determination.
Detailed Protocol for Odor Threshold Determination
1. Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals.
-
Screen panelists for their sensory acuity and ability to follow instructions.
-
Train panelists on the procedure, ensuring they understand the task is to identify the "different" sample, not necessarily to describe the odor.
2. Sample Preparation:
-
Prepare a stock solution of 2-Isopropyl-5-methylpyrazine in a suitable solvent (e.g., ethanol or propylene glycol).
-
Create a series of dilutions in an odor-free medium (e.g., deionized water or air). The concentration should increase geometrically (e.g., by a factor of 2 or 3) between steps.
-
The starting concentration should be well below the expected detection threshold.
3. Presentation Method (Forced-Choice):
-
For each concentration step, present the panelist with three samples: two blanks (medium only) and one containing the 2-Isopropyl-5-methylpyrazine dilution.
-
The order of presentation should be randomized.
-
Instruct the panelist to identify the sample that is different from the other two.
4. Data Recording:
-
Record whether the panelist correctly identifies the spiked sample at each concentration step. A correct identification is marked as "+", and an incorrect one as "-".
-
Continue presenting samples in ascending order of concentration until the panelist correctly identifies the spiked sample in two consecutive presentations.
5. Best-Estimate Threshold (BET) Calculation:
-
For each panelist, the individual BET is the geometric mean of the last incorrect concentration and the first correct concentration.
-
Formula: BET = √ (Last incorrect concentration × First correct concentration)
-
6. Panel Threshold Calculation:
-
The overall panel threshold is the geometric mean of the individual BETs.
Part 2: Gas Chromatography-Olfactometry (GC-O)
For a more in-depth analysis of complex aromas or to identify specific odor-active compounds in a mixture, Gas Chromatography-Olfactometry (GC-O) is the technique of choice.[11][12] GC-O combines the separation power of gas chromatography with the sensitivity and specificity of the human nose as a detector.[12][13]
The "Why": Unveiling the Aromatic Landscape
GC-O allows us to correlate specific chemical compounds, as they elute from the GC column, with their perceived odor. This is invaluable for:
-
Identifying the key aroma contributors in a complex matrix.
-
Characterizing the specific odor profile of a pure compound like 2-Isopropyl-5-methylpyrazine.
-
Detecting trace compounds that may be below the detection limit of instrumental detectors but are still sensorially significant.
Experimental Workflow for GC-O Analysis
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Detailed Protocol for GC-O Analysis
1. Sample Preparation:
-
For pure 2-Isopropyl-5-methylpyrazine, prepare a dilute solution in a suitable solvent (e.g., dichloromethane).
-
For complex matrices (e.g., coffee extract), use an appropriate extraction technique such as Solid Phase Microextraction (SPME) or solvent extraction to isolate the volatile compounds.
2. GC System and Conditions:
-
Injector: Split/splitless, operated in splitless mode for high sensitivity.
-
Column: A non-polar or medium-polarity column is typically suitable for pyrazine analysis (e.g., DB-5 or DB-Wax).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 250°C. The specific program should be optimized to achieve good separation of the target analyte from other volatiles.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
3. Effluent Splitting:
-
At the end of the GC column, use a Y-splitter to divide the effluent between the instrumental detector (e.g., Mass Spectrometer or Flame Ionization Detector) and the olfactometry port. A typical split ratio is 1:1.
4. Olfactometry Port:
-
The transfer line to the olfactometry port should be heated to prevent condensation of the analytes.
-
A humidified air stream is mixed with the effluent at the port to prevent nasal dehydration of the assessor.
5. Data Acquisition:
-
An assessor sniffs the effluent from the olfactometry port throughout the GC run.
-
The assessor records the time, duration, intensity, and a descriptor for each odor perceived. This can be done using specialized software or a simple voice recorder.
-
Simultaneously, the instrumental detector records the chromatogram.
6. Data Analysis (Aromagram Construction):
-
The sensory data is compiled to create an aromagram, which is a plot of odor intensity or detection frequency versus retention time.
-
By aligning the aromagram with the instrumental chromatogram, the peaks corresponding to specific odors can be identified. For 2-Isopropyl-5-methylpyrazine, the assessor's description should align with its known "green coffee," "nutty," and "earthy" notes.
Trustworthiness and Self-Validation
The protocols described are designed with inherent self-validation checks:
-
Threshold Determination: The inclusion of blanks in the forced-choice method allows for the monitoring of guessing rates. A high rate of correct identification of blanks may indicate a procedural issue or panelist fatigue.
-
GC-O: The simultaneous use of an instrumental detector provides a crucial cross-reference. The retention time of the perceived odor should match the retention time of the 2-Isopropyl-5-methylpyrazine peak on the instrumental chromatogram. The identity of the peak can be further confirmed by mass spectrometry.
By adhering to these protocols, researchers, scientists, and drug development professionals can generate robust and reliable olfactometry data for 2-Isopropyl-5-methylpyrazine, contributing to a deeper understanding of its sensory impact.
References
-
ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. [Link]
-
FooDB. (2010). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). [Link]
-
ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]
-
Nimonik. (2019). Buy ASTM E679-19 in PDF & Print. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. [Link]
-
Seitz, E. W. (1970). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 35(4), 431-434. [Link]
-
Liao, M., Zhao, Y., Xu, Y., Gong, C., & Jiao, S. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 431. [Link]
-
ASTM International. (2019). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. [Link]
-
Government of Canada. (n.d.). Chemical Substance - 2-Isopropyl-5-methylpyrazine. [Link]
-
Leffingwell & Associates. (n.d.). Pyrazines. [Link]
-
Ferreira, V. (2021). Gas Chromatography Olfactometry. Encyclopedia. [Link]
-
Wang, Y., et al. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. Shipin gongye ke-ji, 46(11), 263-272. [Link]
-
Pickering, G. J., & Lin, J. (2008). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. Journal of food science, 73(6), S262–S266. [Link]
-
Spada, F. P., et al. (2024). GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages with a Natural Chocolate Substitute. Foods, 13(9), 1298. [Link]
-
Maga, J. A. (1982). Pyrazines in Foods. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. [Link]
-
Blank, I., & Schieberle, P. (1993). Analysis of food flavourings by gas chromatography- olfactometry. Flavour and Fragrance Journal, 8(4), 191-195. [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]
-
McGinley, C. M., & McGinley, M. A. (2003). Measurement and Regulation of Odors in the USA. Proceedings of the Water Environment Federation, 2003(8), 65-80. [Link]
-
Krings, U., & Berger, R. G. (2009). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemie in unserer Zeit, 43(3), 174-180. [Link]
-
Park, S., et al. (2018). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS. Environmental Science and Pollution Research, 25(1), 517-524. [Link]
-
Zhang, Y., et al. (2022). Chromatogram of 2-ethyl-5-methyl-pyrazine of four successive HS-SPME extractions from flavor-enhanced peanut oil. Food Chemistry, 373, 131413. [Link]
-
Fragrance Material Safety Assessment Center. (2023). isopropylpyrazine, CAS Registry Number 25773-40-4. [Link]
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. parchem.com [parchem.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
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- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 2-Isopropyl-5-methylpyrazine analysis in roasted coffee
Application Note: High-Precision Quantitation of 2-Isopropyl-5-methylpyrazine in Roasted Coffee via SIDA-HS-SPME-GC-MS
Executive Summary
This protocol establishes a rigorous methodology for the quantification of 2-Isopropyl-5-methylpyrazine (IPMP) in roasted coffee matrices.[1][2] IPMP is a potent odorant contributing to the "earthy," "roasty," and "nutty" character of coffee, derived primarily from the Maillard reaction during roasting.[1] Due to the chemical complexity of the coffee matrix (lipids, melanoidins, and hundreds of co-eluting volatiles), standard external calibration methods often fail to account for matrix suppression and low extraction efficiencies.[1]
This guide employs Stable Isotope Dilution Analysis (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] This approach is the "Gold Standard" in flavor chemistry, aligning with the precision requirements of pharmaceutical-grade analytical development.[1]
Scientific Background & Rationale
The Analyte: 2-Isopropyl-5-methylpyrazine[1][2][3][4]
-
Formation: Strecker degradation of leucine/isoleucine interacting with dicarbonyls during the Maillard reaction.
-
Challenge: IPMP exists at trace levels (ng/g to µg/g) amidst a background of highly abundant furans and other pyrazines.
Strategic Design: Why SIDA-HS-SPME?
-
HS-SPME (Headspace Solid-Phase Microextraction):
-
Causality: Coffee contains significant non-volatile lipids (coffee oil) that contaminate liquid injection ports and columns. Headspace extraction isolates volatiles without solvent, protecting the instrument and concentrating the analyte.[1]
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. The Carboxen layer (microporous) traps small volatiles (pyrazines), while DVB (mesoporous) captures larger aromatics, providing the widest dynamic range.[1]
-
-
SIDA (Stable Isotope Dilution Analysis):
-
Self-Validating System: By spiking the sample with a deuterated analogue (2-Isopropyl-5-methylpyrazine-d3 ), we create an internal reference that mimics the analyte's behavior perfectly.[1][2] Any loss during extraction, fiber competition, or ionization suppression affects both the native and labeled compound equally.[1] The ratio of their signals remains constant, ensuring high accuracy.[1]
-
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Analyte Standard | 2-Isopropyl-5-methylpyrazine (≥98% purity) | Calibration & Identification |
| Internal Standard (IS) | 2-Isopropyl-5-methylpyrazine-d3 (Isotopic purity ≥99%) | Normalization of matrix effects |
| Matrix Blank | Green coffee beans (unroasted) or stripped corn oil | Calibration curve generation |
| Solvent | Methanol (LC-MS Grade) | Stock solution preparation |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS (Gray notch) | Analyte extraction |
| Vials | 20 mL Headspace vials with magnetic screw caps | Sample containment |
Note on Internal Standard: If the exact isotopologue (IPMP-d3) is unavailable, 2-methoxy-3-isobutylpyrazine-d3 is a common surrogate due to similar volatility and hydrophobicity, though exact matching is preferred for drug-development-level rigor.[1][2]
Experimental Protocol
Standard Preparation
-
Stock Solution A (Native): Dissolve 10 mg IPMP in 10 mL Methanol (1000 ppm).
-
Stock Solution B (Labeled IS): Dissolve 10 mg IPMP-d3 in 10 mL Methanol (1000 ppm).
-
Working IS Solution: Dilute Stock B to 10 ppm in Methanol. This will be spiked at a constant volume into every sample.
Sample Preparation (The "Critical Path")
-
Grinding: Cryogenic grinding (using liquid nitrogen) is recommended to prevent volatile loss due to frictional heat. Sieve to <500 µm to ensure uniform surface area.
-
Slurry Creation:
-
Weigh 1.00 g ± 0.01 g of ground coffee into a 20 mL headspace vial.
-
Add 4.0 mL of saturated NaCl solution (inhibits enzymatic activity and "salts out" volatiles into the headspace).[1]
-
Spike 10 µL of Working IS Solution (10 ppm) directly into the slurry.
-
Immediately cap and vortex for 30 seconds.
-
Instrumental Parameters (GC-MS)
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Splitless mode @ 250°C. SPME liner (0.75 mm ID).
-
Column: DB-WAX UI (Polar) or ZB-WAX (60 m × 0.25 mm × 0.25 µm).[1][2]
-
Reasoning: Polar columns separate pyrazines better from the non-polar lipid background than non-polar columns (e.g., DB-5).[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 5 min (Desorption/Focusing).
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min (Bake out).
-
MS Acquisition (SIM Mode): To achieve ppb-level sensitivity, use Selected Ion Monitoring (SIM).[1][2]
| Compound | Retention Time (approx) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
| IPMP (Native) | 18.5 min | 136 (M+) | 121 (M-CH3) | 94 |
| IPMP-d3 (IS) | 18.5 min | 139 (M+) | 124 (M-CH3) | 97 |
Note: Retention times must be experimentally verified.
SPME Autosampler Method
-
Incubation: 40°C for 10 min (Agitation: 250 rpm).
-
Extraction: 40°C for 30 min (Fiber exposed).
-
Desorption: 3 min in GC inlet @ 250°C.
Data Analysis & Validation
Response Factor Calculation
Since we are using SIDA, we calculate the Response Factor (RF) using a calibration curve prepared in a model matrix (water or deodorized oil).[1]
Plot Area Ratio (Y) vs. Conc Ratio (X) . The slope is the Response Factor.[1]
Quantification Equation
[1]Validation Criteria (Drug Development Standard)
-
Linearity:
over the range of 10–1000 ng/g. -
Recovery: Spike coffee samples at 3 concentration levels. Acceptable range: 80–120%.
-
Precision (RSD): <15% for inter-day analysis.
-
LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1, respectively.
Visualizations
Analytical Workflow
Caption: Figure 1. End-to-end analytical workflow for IPMP quantification, highlighting the critical addition of the isotopic standard prior to headspace equilibration.
SIDA Logic & Error Correction
Caption: Figure 2. Mechanistic logic of Stable Isotope Dilution Analysis (SIDA). The internal standard compensates for matrix suppression and extraction variability in real-time.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fiber aging or moisture saturation.[1][2] | Bake fiber @ 260°C for 30 min. Ensure NaCl saturation to drive volatiles out of water phase. |
| Peak Tailing | Active sites in liner or column.[2] | Replace liner with deactivated SPME liner. Trim column guard. |
| Poor Linearity | Saturation of MS detector or fiber competition.[2] | Dilute sample with silica sand or reduce sample weight.[2] Check if IS concentration is too high. |
| High Background | Septum bleed or carryover.[2] | Use high-temp septa.[1][2] Increase post-run bake time. |
References
-
Mayer, F., & Grosch, W. (2001).[1] Aroma simulation on the basis of the odourant composition of roasted coffee headspace. Flavour and Fragrance Journal, 16(3), 180–190.[1] Link[1]
-
Pickard, S., et al. (2013).[1] Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274–6281.[1] Link[1]
-
Caprioli, G., et al. (2012).[1] Optimization of HS-SPME-GC-MS method for the analysis of volatile compounds in espresso coffee. Food Chemistry, 135(3), 1127-1133.[1][2] Link[1]
-
MedChemExpress. (n.d.). 2-Isopropyl-5-methylpyrazine-d3 Product Information. Retrieved October 2023.[4] Link
-
NIST Mass Spectrometry Data Center. (2023). 2-Isopropyl-5-methylpyrazine Mass Spectrum. NIST Chemistry WebBook. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Isopropyl-5-methylpyrazine
Welcome to the technical support center for the analysis of 2-isopropyl-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this potent aroma compound, with a special focus on overcoming the pervasive challenge of matrix effects. Our approach is rooted in practical, field-proven experience to ensure the integrity and reliability of your analytical results.
Introduction to the Challenge: The Matrix Effect
2-Isopropyl-5-methylpyrazine is a key flavor compound, imparting desirable nutty, roasted, and earthy notes to foods like coffee and cocoa.[1] However, the accurate quantification of this volatile pyrazine in complex sample matrices is frequently hampered by a phenomenon known as the "matrix effect." This effect can either suppress or enhance the analytical signal, leading to significant inaccuracies in quantitative analysis.[2]
In Gas Chromatography-Mass Spectrometry (GC-MS), co-extracted matrix components can coat active sites within the GC inlet and column, paradoxically protecting the analyte from degradation and leading to a "matrix-induced signal enhancement."[3][4] Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), co-eluting matrix components compete with the analyte for ionization, typically resulting in "ion suppression."[2][5]
This guide provides a series of troubleshooting questions and detailed answers to help you identify, understand, and mitigate these matrix effects in your 2-isopropyl-5-methylpyrazine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Understanding
Q1: What are the primary signs that my 2-isopropyl-5-methylpyrazine analysis is suffering from matrix effects?
A1: The most common indicators of matrix effects are poor accuracy and precision in your quality control (QC) samples, and significant discrepancies in analyte recovery. You may observe:
-
Low or High Spike Recoveries: When you spike a known concentration of 2-isopropyl-5-methylpyrazine into a real sample matrix (e.g., coffee brew) and the measured concentration is significantly different from the theoretical value (typically outside 80-120%), matrix effects are likely at play.
-
Poor Reproducibility: High variability in results for replicate injections of the same sample extract points to inconsistent matrix effects.
-
Discrepancy Between Calibration Curves: A calibration curve prepared in a pure solvent will often have a different slope compared to a curve prepared in a sample matrix extract (matrix-matched calibration). A steeper slope in the matrix-matched curve suggests signal enhancement, while a shallower slope indicates suppression.[4]
Q2: How can I quantitatively assess the matrix effect in my assay?
A2: A straightforward method to quantify the matrix effect (ME) is to compare the signal response of an analyte in a post-extraction spiked sample to its response in a neat (pure solvent) solution.
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value > 100% indicates signal enhancement.
-
An ME value < 100% indicates signal suppression.
This assessment is a critical first step in method validation as outlined by regulatory bodies like the FDA and organizations such as AOAC International.[6][7][8]
Sample Preparation & Extraction Strategies
Q3: My sample is a complex solid (e.g., roasted coffee beans). What is the best initial approach to minimize matrix interference before GC-MS analysis?
A3: For volatile compounds like 2-isopropyl-5-methylpyrazine in solid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent frontline technique. It is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample, leaving non-volatile matrix components behind.[3][9] This significantly reduces the amount of matrix material introduced into the GC-MS system.
A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for the broad-range extraction of flavor compounds, including pyrazines, from coffee.[10]
Below is a diagram illustrating the HS-SPME workflow.
Q4: I'm working with a liquid matrix (e.g., a beverage or biological fluid) and still see significant matrix effects. What are my options?
A4: For liquid samples, you have several powerful techniques at your disposal:
-
Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS).[11][12] This allows for a higher extraction efficiency, especially for less volatile compounds. The stir bar is placed directly in the liquid sample and stirred for a set time. The extracted analytes are then thermally desorbed into the GC-MS. SBSE is highly effective for trace analysis of flavor compounds in beverages.[13]
-
Solid-Phase Extraction (SPE): SPE is a classic sample cleanup technique that can be highly effective. It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For a compound like 2-isopropyl-5-methylpyrazine, a polymeric sorbent (e.g., divinylbenzene-based) can be effective.
-
Sample Dilution: This is the simplest approach. Diluting the sample with a suitable solvent (e.g., ultrapure water) can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[14] However, this may also dilute your analyte below the limit of quantitation (LOQ) of your instrument.
The choice between these techniques depends on the complexity of your matrix and the concentration of your analyte.
Analytical & Calibration Strategies
Q5: My sample preparation is optimized, but I still can't eliminate matrix effects. How can I correct for them in my data?
A5: When matrix effects are persistent, the most robust solutions involve modifying your calibration strategy.
-
Matrix-Matched Calibration: This is the industry standard for correcting matrix effects. Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract. This "blank" is a sample of the same matrix type (e.g., coffee) that is known to be free of the analyte. By doing this, both your standards and your samples experience the same degree of signal suppression or enhancement, effectively canceling out the effect.[4]
-
Standard Addition: This method is very powerful but more labor-intensive. It involves dividing a single sample into several aliquots and spiking each with a different, known concentration of the analyte standard. A calibration curve is then generated from these spiked samples. The x-intercept of the resulting regression line gives the negative of the original concentration of the analyte in the sample. This method is excellent for complex or highly variable matrices where a representative blank matrix is unavailable.
-
Isotope Dilution Analysis (IDA): This is considered the "gold standard" for quantitative mass spectrometry. It involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., 2-isopropyl-5-methylpyrazine-d3) to the sample before any extraction or cleanup steps. This isotopically labeled internal standard (IL-IS) is chemically identical to the analyte and will co-elute and experience the exact same matrix effects and procedural losses. Because the mass spectrometer can distinguish between the analyte and the IL-IS, the ratio of their signals is used for quantification. This ratio remains constant regardless of signal suppression or enhancement, providing highly accurate results.
Below is a diagram illustrating the logic of choosing a calibration strategy.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for 2-Isopropyl-5-methylpyrazine in Roasted Coffee
This protocol provides a starting point for method development. Optimization will be required for specific coffee types and instrumentation.
1. Sample Preparation:
-
Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.
-
Add 5.0 mL of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes in splitless mode.
-
Column: Use a mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Use electron ionization (EI) at 70 eV. Acquire data in both full scan mode (m/z 40-300) for initial identification and selected ion monitoring (SIM) mode for quantification. For 2-isopropyl-5-methylpyrazine (m/z 136), a characteristic quantifying ion is m/z 121.
4. Method Validation:
-
Validate the method according to established guidelines (e.g., FDA, AOAC) for accuracy, precision, selectivity, linearity, and limits of detection and quantitation.[7][8][15]
-
Critically, assess the matrix effect by comparing solvent-based and matrix-matched calibration curves. If significant effects are present, adopt a matrix-matched or isotope dilution approach for routine analysis.
Data Summary Table
The following table summarizes the typical challenges and recommended solutions for overcoming matrix effects in 2-isopropyl-5-methylpyrazine analysis.
| Challenge | Primary Cause | Recommended Sample Prep Solution | Recommended Analytical Solution |
| Signal Enhancement (GC-MS) | Matrix components deactivating active sites in the GC system. | Headspace SPME, SBSE | Matrix-Matched Calibration, Isotope Dilution |
| Signal Suppression (LC-MS/ESI) | Competition for ionization in the MS source. | SPE, Sample Dilution | Isotope Dilution, Matrix-Matched Calibration |
| Poor Reproducibility | Inconsistent matrix composition between samples. | Homogenize samples thoroughly. | Standard Addition, Isotope Dilution |
| Low Analyte Recovery | Inefficient extraction or analyte loss during cleanup. | Optimize extraction parameters (e.g., SPME fiber, time, temp). | Isotope Dilution (corrects for recovery loss). |
References
-
FooDB. (2019). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
- Blank, I., et al. (2002). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry.
-
Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Zin, M. M., et al. (2022).
- Hofmann, T., & Schieberle, P. (1995). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).
-
IISTE. (2021). Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. Retrieved from [Link]
-
ELGA LabWater. (2020). SBSE Musty Odor Drinking Water. Retrieved from [Link]
- Pott, D. M., et al. (2023).
- Long, J. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
- Chen, Y., et al. (2024). Analysis of Volatile Compounds’ Changes in Rice Grain at Different Ripening Stages via HS-SPME-GC–MS. Foods.
- Taylor, P. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Li, W., et al. (2012). Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry.
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements.
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Retrieved from [Link]
- GERSTEL, Inc. (n.d.). Flavor Profiling of Beverages by Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MS/PFPD.
- AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
- ResearchGate. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program.
-
U.S. Food and Drug Administration. (2023). Foods Program Methods Validation Processes and Guidelines. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aoac.org [aoac.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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- 15. s27415.pcdn.co [s27415.pcdn.co]
Minimizing analyte loss during 2-Isopropyl-5-methylpyrazine extraction
Welcome to the technical support guide for the robust extraction of 2-Isopropyl-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitatively extracting this semi-volatile analyte. Analyte loss is a significant challenge that can compromise data integrity. This guide provides in-depth, cause-and-effect troubleshooting and validated protocols to ensure high-recovery, reproducible results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the extraction of 2-Isopropyl-5-methylpyrazine, presented in a question-and-answer format.
Q1: My analyte recovery is consistently low across all samples. What are the primary causes?
Low recovery is a systemic issue often pointing to a fundamental mismatch between the analyte's properties and the extraction methodology. 2-Isopropyl-5-methylpyrazine is a semi-volatile weak base, and these characteristics are central to its loss.[1][2][3]
-
Cause 1: Volatility-Related Loss: The analyte has a significant vapor pressure at room temperature and a boiling point of 190°C.[4][5] Any step involving open vials, high temperatures, or aggressive solvent evaporation (e.g., rotary evaporation without a cooled trap) will lead to substantial loss.
-
Cause 2: Incorrect Sample pH: As a pyrazine, the molecule contains basic nitrogen atoms (pKa of the conjugate acid ≈ 1.38).[1][3] If your sample matrix is acidic (pH < 3), the analyte will be protonated (Py-H+). This cationic form is highly water-soluble and will not partition efficiently into common organic extraction solvents.
-
Cause 3: Suboptimal Solvent Choice (for LLE/SPE): The analyte is soluble in both water (35.6 g/L) and organic solvents.[1][2] Using a solvent with poor partitioning efficiency, such as one that is too polar or too non-polar for the matrix, will result in incomplete extraction. For pyrazines, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are often effective, but require optimization.[6][7]
-
Cause 4: Inefficient Headspace Extraction (for SPME/HS): For headspace techniques, low recovery can stem from insufficient incubation temperature or time, preventing the analyte from reaching equilibrium in the headspace. Conversely, excessively high temperatures can alter the sample matrix and affect partitioning.[7][8]
To systematically diagnose the issue, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Q2: I'm using Liquid-Liquid Extraction (LLE) and my recovery is poor and variable. How can I improve this?
This is a classic LLE challenge with weakly basic, semi-soluble compounds.
-
The Causality: The distribution coefficient (D) of 2-Isopropyl-5-methylpyrazine between the aqueous and organic phases is highly pH-dependent. At neutral or acidic pH, the analyte remains preferentially in the aqueous phase. Furthermore, its moderate water solubility means a single extraction is insufficient to transfer the majority of the analyte.
-
The Self-Validating Solution:
-
pH Adjustment: Before extraction, adjust the aqueous sample to pH 9-11 using a dilute, non-volatile base like sodium hydroxide. This ensures the pyrazine is in its neutral, free-base form, maximizing its affinity for the organic solvent. The basicity of pyrazines is a key parameter governing their successful liquid-liquid extraction.[9]
-
Salting Out: Saturate your aqueous sample with a salt like sodium chloride or sodium sulfate. This decreases the solubility of the analyte in the aqueous phase and drives it into the organic solvent, a process known as the "salting-out effect."
-
Solvent Selection: Use a water-immiscible solvent with a good affinity for the analyte. Dichloromethane (DCM) or methyl-t-butyl ether (MTBE) are excellent starting points.
-
Sequential Extractions: Never rely on a single extraction. Perform three sequential extractions with fresh aliquots of the organic solvent. For example, instead of one 30 mL extraction, use three 10 mL extractions. This is exponentially more efficient.[6] Combine the organic fractions for subsequent analysis.
-
Q3: My Headspace-SPME results are not reproducible. What factors should I investigate?
HS-SPME is powerful but sensitive to several experimental variables. Inconsistency usually arises from a lack of equilibrium or changes in the sample matrix.
-
The Causality: The amount of analyte adsorbed by the SPME fiber is a function of the analyte's concentration in the headspace, which in turn depends on the equilibrium between the sample and the gas phase. Any factor that affects this equilibrium will impact reproducibility.
-
The Self-Validating Solution:
-
Fiber Chemistry: The choice of fiber coating is critical. For a semi-volatile compound of intermediate polarity like 2-Isopropyl-5-methylpyrazine, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a robust choice, capable of adsorbing a wide range of volatiles.[10][11]
-
Equilibration Parameters: You must strictly control the incubation temperature and time. Perform an optimization experiment to find the plateau where the analyte signal no longer increases with time. A typical starting point is 60°C for 30 minutes .[8] Ensure consistent agitation during this phase.
-
Matrix Modification: The sample matrix composition (e.g., fat, protein, salt content) drastically affects the volatility of the analyte. To normalize this, add a consistent amount of salt (e.g., 0.2 g NaCl per mL of sample) to each vial to increase ionic strength and promote analyte transfer to the headspace.
-
Internal Standard: Add a suitable internal standard to every sample and standard before sealing the vial. A stable isotope-labeled version of the analyte, such as 2-Isopropyl-5-methylpyrazine-d3 , is the gold standard as it mimics the analyte's behavior perfectly during extraction and analysis.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical physicochemical properties of 2-Isopropyl-5-methylpyrazine for method development?
Understanding these properties is the foundation of a robust analytical method.
| Property | Value | Implication for Extraction | Source(s) |
| Molecular Weight | 136.19 g/mol | Standard for a small organic molecule. | [3] |
| Boiling Point | 190 °C @ 760 mmHg | Semi-volatile; risk of loss at elevated temperatures but requires some heat for efficient headspace extraction. | [2][4] |
| Vapor Pressure | 0.85 mmHg @ 25 °C | Confirms semi-volatile nature; analyte will escape from open containers. | [4][5] |
| Water Solubility | 35.6 g/L | Highly soluble in water, making LLE challenging without pH and ionic strength modification. | [1][3] |
| logP (o/w) | 1.56 | Indicates a moderate preference for an organic phase over water when in its neutral form. | [1][3] |
| pKa (Strongest Basic) | 1.38 | Weak base. The molecule will be protonated and highly water-soluble at acidic pH. Extraction into organic solvents must be done under basic conditions. | [1][3] |
Q2: Which extraction technique should I choose for my specific sample matrix?
The optimal technique depends on the nature of your sample.
Caption: Decision workflow for selecting an extraction method.
Q3: Can you visually explain the effect of pH on the analyte?
Certainly. The analyte exists in a pH-dependent equilibrium. For effective extraction into an organic solvent, the equilibrium must be shifted to the neutral, free-base form.
Caption: pH-dependent equilibrium of 2-Isopropyl-5-methylpyrazine.
Part 3: Validated Experimental Protocols
Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is designed to maximize the recovery of 2-Isopropyl-5-methylpyrazine from simple aqueous samples (e.g., beverages, process water).
-
Sample Preparation:
-
Transfer 5.0 mL of the aqueous sample into a 15 mL glass screw-cap tube.
-
Add your internal standard (e.g., 2-Isopropyl-5-methylpyrazine-d3) at a known concentration.
-
Add ~1.5 g of sodium chloride (NaCl) and vortex until fully dissolved.
-
-
pH Adjustment:
-
Slowly add 1 M sodium hydroxide (NaOH) dropwise while monitoring with a calibrated pH meter until the sample pH is stable at 10.0 ± 0.5 .
-
-
First Extraction:
-
Add 3.0 mL of dichloromethane (DCM).
-
Cap the tube tightly and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean glass vial using a Pasteur pipette.
-
-
Sequential Extractions:
-
Repeat steps 3.1-3.4 two more times, combining all three organic extracts into the same vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove residual water.
-
Transfer the dried extract to a new vial.
-
If concentration is needed, place the vial in a heating block at 30°C and evaporate the solvent under a gentle stream of nitrogen. Crucially, do not evaporate to complete dryness. Concentrate to a final volume of ~200 µL.
-
-
Analysis:
-
Transfer the final extract to a GC-MS autosampler vial for analysis.
-
Protocol 2: Optimized Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for complex matrices (solid or liquid) and provides excellent sensitivity.
-
Sample Preparation:
-
Weigh 1.0 g of solid sample (or pipette 1.0 mL of liquid sample) into a 20 mL headspace vial.
-
Add 4.0 mL of reagent-grade water and 1.5 g of NaCl.
-
Add your internal standard (e.g., 2-Isopropyl-5-methylpyrazine-d3).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in the autosampler tray of your GC-MS system equipped with an SPME agitator.
-
Select a 50/30 µm DVB/CAR/PDMS fiber.
-
Incubate the sample at 60°C for 30 minutes with agitation (e.g., 250 rpm).
-
After incubation, expose the SPME fiber to the headspace for 20 minutes at the same temperature and agitation.
-
-
Desorption and Analysis:
-
Immediately transfer the fiber to the GC inlet for thermal desorption.
-
Desorb at 250°C for 5 minutes in splitless mode.
-
Begin the GC-MS analytical run simultaneously.
-
After desorption, condition the fiber in a separate bake-out station at 260°C for 10 minutes before the next sample.
-
References
-
Yeast Metabolome Database. (n.d.). 2-Methyl-5-isopropylpyrazine (YMDB01446). Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]
-
DeVries, J. W., & Kim, H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1565–1571. Retrieved from [Link]
-
ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]
-
Sci-Hub. (n.d.). Optimization of a solid phase extraction and hydrophilic interaction liquid chromatography–tandem mass spectrometry method for the determination of metformin in dietary supplements and herbal medicines. Food Chemistry, 2012. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 431, 137086. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective purge-and-trap method for the analysis of volatile pyrazines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Fate of pyrazines in the flavored liquids of e-cigarettes. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on synthesis of pyrazines using acetol and NH 4 OH. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. Retrieved from [Link]
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- 5. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Pyrazines
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to peak tailing, a phenomenon that can significantly compromise analytical accuracy and precision.[1][2] Here, we will delve into the root causes of peak tailing and provide systematic, field-proven solutions to restore optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of pyrazines?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the peak's tail is broader than its front, resulting in an asymmetrical shape.[1][3] This is particularly problematic in the analysis of pyrazines for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult, especially for isomeric pyrazines that elute closely together.[2]
-
Compromised Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the signal-to-noise ratio and lead to higher limits of detection.
-
Inaccurate Quantification: The distorted peak shape complicates the accurate determination of the peak area, leading to imprecise and unreliable quantitative results.[1][2]
Pyrazines, being polar compounds, are particularly susceptible to interactions with active sites within the GC system, a primary cause of peak tailing.[2][4]
Q2: I'm observing peak tailing for all my pyrazine analytes. What are the most common causes and where should I start troubleshooting?
A2: When all peaks in your chromatogram, including your pyrazines, are tailing, it often points to a system-wide issue rather than a problem specific to a single compound.[5] The most common culprits are issues within the injection port or improper column installation.
Here’s a systematic approach to troubleshooting:
-
Inlet Maintenance: The GC inlet is a hot, active environment where non-volatile residues can accumulate, creating active sites that interact with your analytes.[6][7] Start by performing routine inlet maintenance, which includes replacing the septum and the inlet liner.[8]
-
Column Installation: An improperly installed column is a frequent cause of peak tailing.[2][9] Ensure the column is cut cleanly and squarely and is installed at the correct depth in both the inlet and the detector. A poor cut can create turbulence and dead volume, leading to peak distortion.[2][5]
-
Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components from your samples. This contamination can lead to peak tailing.[3][8] Trimming the first 10-20 cm of the column can often resolve this issue.[3]
The following flowchart provides a visual guide for this initial troubleshooting process:
Caption: Troubleshooting workflow for universal peak tailing.
Q3: Only some of my pyrazine peaks are tailing, particularly the more polar ones. What does this suggest?
A3: Selective peak tailing, especially for more polar compounds like pyrazines, strongly indicates chemical interactions between the analytes and active sites within the GC system.[5][10] These active sites are locations that can adsorb polar molecules, causing them to be retained longer than the bulk of the analyte band, resulting in a tailing peak.
Common sources of active sites include:
-
Silanol Groups: Exposed silanol groups (Si-OH) on the surface of the glass inlet liner or the fused silica column are a primary cause of interaction with polar analytes.
-
Metal Surfaces: Any exposed metal surfaces in the flow path, such as in the inlet or detector, can also act as active sites.[11]
-
Contaminants: Non-volatile matrix components or septum particles that have accumulated in the inlet liner can create new active sites.[6][7]
To address this, you should focus on ensuring the inertness of your entire sample flow path.
In-Depth Troubleshooting Guides
Guide 1: Deactivating the GC System for Pyrazine Analysis
Q: How can I minimize active sites in my GC system to improve pyrazine peak shape?
A: Minimizing active sites is crucial for the successful analysis of polar compounds like pyrazines. This involves using properly deactivated components and maintaining a clean system.
Step-by-Step Deactivation Protocol:
-
Choose the Right Inlet Liner: Always use a deactivated inlet liner.[2] Liners with a glass wool packing can help with sample vaporization and trap non-volatile residues, but the wool must also be deactivated.[12] Consider liners with advanced deactivation technologies for highly sensitive applications.
-
Proper Liner and Septum Maintenance: Regularly replace your inlet liner and septum.[8] Septum particles can shed into the liner, creating active sites. Using a high-quality, low-bleed septum can mitigate this.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before use. This removes any residual impurities from the manufacturing process and ensures the stationary phase is properly coated.
-
Column Trimming: If you suspect contamination at the head of the column, trim off the first 10-20 cm.[3] This removes the section most likely to have accumulated non-volatile residues.
-
Use a Guard Column: A deactivated guard column installed before the analytical column can help protect it from contamination, extending its lifetime and preserving its inertness.
The following diagram illustrates the sources of activity in a GC system and the corresponding solutions:
Caption: Sources of activity in a GC system and their solutions.
Guide 2: Optimizing GC Method Parameters for Pyrazines
Q: Can my GC method parameters be the cause of peak tailing for pyrazines? How do I optimize them?
A: Yes, suboptimal GC method parameters can certainly contribute to poor peak shape.[1] Here are key parameters to consider for pyrazine analysis:
| Parameter | Potential Issue Causing Tailing | Recommended Optimization Strategy for Pyrazines |
| Inlet Temperature | Too low: Incomplete or slow vaporization.[4] | Set the inlet temperature high enough to ensure rapid and complete vaporization of pyrazines. A typical starting point is 250-270 °C.[4][13] |
| Oven Temperature Program | Initial temperature too high: Poor solvent focusing.[14] Ramp rate too slow: Increased band broadening. | Start with an initial oven temperature below the boiling point of your solvent to ensure good solvent focusing.[14] A faster ramp rate can sometimes improve peak shape, but a balance must be struck to maintain resolution. |
| Carrier Gas Flow Rate | Too low: Increased diffusion and band broadening.[4] | Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type. For a 0.25 mm ID column, a flow rate of around 1.0-1.5 mL/min is a good starting point.[4] |
| Injection Mode | Splitless injection without a proper purge time can lead to solvent tailing.[3] | If using splitless injection, optimize the splitless purge time to ensure the majority of the solvent is vented after the analytes have been transferred to the column. |
Column Selection for Pyrazine Analysis:
The choice of GC column is critical for achieving good peak shape and separation of pyrazines.[4] While non-polar columns can be used, polar columns often provide better performance for these polar analytes.
| Column Type | Stationary Phase Example | Characteristics for Pyrazine Analysis |
| Polar | Polyethylene Glycol (PEG) - e.g., DB-WAX, SUPELCOWAX 10[4][13] | Generally provides better peak shape and selectivity for polar pyrazines due to favorable interactions with the stationary phase.[4] |
| Mid-Polar | Phenyl Arylene - e.g., DB-5ms | A good general-purpose column, but may show some tailing for more polar pyrazines. |
| Non-Polar | 100% Dimethylpolysiloxane - e.g., DB-1 | More likely to exhibit peak tailing for pyrazines due to the mismatch in polarity between the analyte and the stationary phase. |
Guide 3: The Impact of Sample Solvent on Peak Shape
Q: I'm dissolving my pyrazine standards in a different solvent than my extracted samples. Could this be causing peak tailing?
A: Yes, the choice of sample solvent can have a significant impact on peak shape.[8][15] This is often referred to as the "solvent effect."
-
Polarity Mismatch: Injecting a sample dissolved in a solvent that is not compatible with the stationary phase can lead to poor peak shape.[8][16] For example, injecting a very polar solvent onto a non-polar column can cause issues.
-
Solvent Strength: Using a sample solvent with a much higher elution strength than the mobile phase at the initial oven temperature can cause band broadening and distorted peaks.[15][17]
Best Practices for Sample Solvents:
-
Match the Solvent to the Stationary Phase: Whenever possible, dissolve your standards and samples in a solvent that is compatible with the polarity of your GC column.
-
Solvent Focusing: To achieve sharp peaks at the beginning of the chromatogram, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent.[14] This allows the solvent to condense at the head of the column, creating a narrow band of analytes.
-
Consider Solvent Exchange: If your sample preparation method requires a solvent that is not ideal for your GC analysis, consider performing a solvent exchange step to a more suitable solvent before injection.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography.
- Benchchem. (n.d.). Optimization of GC-MS parameters for sensitive pyrazine detection.
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks.
- Restek. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
- Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Agilent. (2012, October 16). Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides.
- Supelco. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- Agilent. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube.
- Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
- American Laboratory. (2012, November 1). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years.
- Cannabis Science and Technology. (2025, May 6). Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples.
- LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
- Keunchkarian, S., Reta, M., Romero, L., & Castells, C. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28.
- Chromatography Forum. (2011, August 31). Deactivated GC Parts What, How, & Why.
Sources
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- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. youtube.com [youtube.com]
- 11. americanlaboratory.com [americanlaboratory.com]
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- 13. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 14. cannabissciencetech.com [cannabissciencetech.com]
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- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Selection of optimal GC column for 2-Isopropyl-5-methylpyrazine separation
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Column Selection & Method Parameters for Alkylpyrazines Last Updated: January 2026
Introduction: The "Isomer Trap" in Pyrazine Analysis
2-Isopropyl-5-methylpyrazine is a potent flavoring agent (earthy, roasted nut profile) and a semiochemical in specific insect species. The primary analytical challenge is not detection, but resolution .
This compound is structurally isomeric with 2-isopropyl-3-methylpyrazine . These two molecules share nearly identical Mass Spectral (MS) fragmentation patterns. Therefore, relying solely on MS library matching often leads to false positives. Chromatographic separation is the only reliable method for quantitation, and it requires a column capable of exploiting subtle polarity differences rather than just boiling point.
Module 1: Primary Column Selection (The "Golden Standard")
Q: Which column phase provides the best resolution for 2-Isopropyl-5-methylpyrazine?
A: A Polar Polyethylene Glycol (PEG) Phase (WAX).
For the specific separation of alkylpyrazine isomers, a Wax column (e.g., DB-WAX, ZB-WAXplus, Stabilwax) is the industry standard.
The Scientific Logic:
-
Mechanism: Pyrazines are polar, nitrogen-containing heterocycles. A non-polar column (like 100% Dimethylpolysiloxane) separates primarily by boiling point.[1] Since the 2,3- and 2,5- isomers have very similar boiling points, they often co-elute on non-polar phases.
-
Interaction: The oxygen atoms in the PEG stationary phase engage in hydrogen bonding and dipole-dipole interactions with the nitrogen lone pairs on the pyrazine ring. The steric hindrance of the isopropyl group in the 2,3-position vs. the 2,5-position alters this interaction strength significantly enough to resolve the peaks.
Recommended Specifications:
| Parameter | Recommendation | Reason |
|---|---|---|
| Phase | Polyethylene Glycol (PEG) | Maximizes selectivity for polar amines. |
| Length | 30m or 60m | 30m is standard; 60m is required if analyzing complex matrices (e.g., roasted coffee, fermentation broths). |
| ID | 0.25 mm | Optimal balance of efficiency and capacity.[2] |
| Film Thickness | 0.25 µm or 0.50 µm | Thicker films (0.50 µm) improve retention of volatiles and peak shape for basic compounds. |
Module 2: Troubleshooting Peak Tailing (The "Basicity" Problem)
Q: My pyrazine peaks are tailing severely. Is my column degraded?
A: Likely not. You are experiencing "Active Site Adsorption."
Pyrazines are basic (Lewis bases). Standard fused silica capillary columns contain residual silanol groups (Si-OH) on the tubing surface. These silanols are acidic.
The Mechanism of Failure:
The Solution: Base-Deactivated Columns Do not use a standard WAX column if you are working at trace levels (<10 ppm). Instead, select a column specifically treated for amines.
-
Examples: Rtx-Volatile Amine, CP-Volamine, or "Base-Deactivated" WAX variants.
-
Alternative: Use a base-deactivated liner (e.g., Topaz or Ultra Inert) with glass wool treated to neutralize active sites.
Visualizing the Interaction Logic
Figure 1: Mechanism of peak tailing due to silanol interactions and the corrective action of base deactivation.
Module 3: Orthogonal Verification (Avoiding False Positives)
Q: How do I confirm the identity of the 2,5-isomer without an expensive standard for every run?
A: Use Linear Retention Indices (LRI) on two different phases.
Because MS spectra are unreliable for pyrazine isomers, you must validate using Retention Indices. If you have a single-column setup, run the sample on a secondary column phase to confirm.
The "Orthogonal" Setup:
-
Primary Column (Quantitation): DB-WAX (Polar).
-
Confirmation Column (Qualitative): DB-5MS or DB-624 (Low/Mid Polarity).
Expected Behavior: On a non-polar column (DB-5), the elution order is driven by boiling point (which is similar). On a polar column (WAX), the elution order changes based on polarity/hydrogen bonding. If the peak shifts LRI values consistent with literature for the 2,5-isomer on both columns, identification is confirmed.
Module 4: Validated Experimental Protocol
Objective: Separation of 2-Isopropyl-5-methylpyrazine from complex matrix.
1. Sample Preparation (SPME Method)
-
Why SPME? Pyrazines are highly volatile. Solvent extraction often results in loss of analyte during the concentration step.
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Gray hub. This "triple phase" fiber covers the wide volatility range of alkylpyrazines.
-
Incubation: 15 mins at 50°C (Agitation: 250 rpm).
2. GC Parameters (Optimized for WAX Phase)
| Parameter | Setting | Notes |
| Inlet Temp | 250°C | Splitless mode (0.75 min purge) to maximize sensitivity. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode is critical for reproducible RIs. |
| Oven Program | 40°C (hold 2 min) | Initial hold focuses the volatiles at the head of the column. |
| Ramp 1 | 5°C/min to 150°C | Slow ramp is essential to separate the 2,3 vs 2,5 isomers. |
| Ramp 2 | 20°C/min to 240°C | Bake out heavier matrix components. |
| Detector | MS (SIM Mode) | Monitor ions 137 (Molecular Ion) and 122 (Base Peak). |
3. Decision Matrix for Method Development
Figure 2: Troubleshooting logic for optimizing pyrazine separation.
References
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubChem. Retrieved from
-
BenchChem. (2025).[3] The Elusive Scent of Nature: An In-depth Technical Guide to the Occurrence of 2-Ethyl-5-isopropylpyrazine. Retrieved from
-
Agilent Technologies. (2020). Agilent J&W GC Column Selection Guide. Retrieved from
-
M. Polatoglu et al. (2025). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. ResearchGate. Retrieved from
Sources
Reducing background interference in pyrazine analysis
A Guide to Reducing Background Interference and Ensuring Analytical Integrity
Welcome to the Technical Support Center for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference in the gas chromatography-mass spectrometry (GC-MS) analysis of pyrazines. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you achieve accurate and reproducible results.
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and earthy aromas and flavors in a vast array of food, beverage, and pharmaceutical products.[1] Their accurate quantification is often challenged by their volatile nature and the complexity of the matrices in which they are found, leading to significant background interference.[2][3] This guide provides a structured approach to identifying and mitigating these interferences.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during pyrazine analysis. For more detailed solutions, please refer to the Troubleshooting Guides.
Q1: What are the most common sources of background noise in my GC-MS analysis of pyrazines?
A1: High background noise in GC-MS can originate from several sources. The most common culprits include contaminated carrier gases, bleed from the GC column or septum, and a dirty ion source in the mass spectrometer.[4][5][6] It's also crucial to ensure the purity of solvents used in sample preparation.[7]
Q2: I'm seeing "ghost peaks" in my chromatogram, even in blank runs. What causes this?
A2: Ghost peaks are typically the result of carryover from previous injections, contamination of the injection port liner, or bleed from the septum.[7][8] These unexpected peaks can interfere with the identification and quantification of your target pyrazines. A systematic check of your injection system and consumables is the first step in resolving this issue.[9]
Q3: My pyrazine peaks are showing significant tailing. How can I improve their shape?
A3: Peak tailing for pyrazines is often caused by active sites within the GC system, such as in the inlet liner or on the column itself, which can interact with these basic compounds.[10] Using deactivated liners and columns is crucial. Other factors include a contaminated column, an injection temperature that is too low for efficient vaporization, or an incorrect carrier gas flow rate.[10]
Q4: How can I minimize matrix effects when analyzing pyrazines in complex samples like food or biological fluids?
A4: Minimizing matrix effects is critical for accurate quantification. Effective sample preparation is the most crucial step.[11] Techniques like Solid-Phase Microextraction (SPME), particularly Headspace SPME (HS-SPME), are highly effective for extracting volatile pyrazines while leaving non-volatile matrix components behind.[1][12] Other methods include liquid-liquid extraction (LLE) and optimizing chromatographic conditions to separate pyrazines from interfering compounds.[11][13]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations to address specific background interference issues.
Issue 1: High Baseline Noise
A high baseline noise can significantly impact the signal-to-noise ratio, making the detection and quantification of low-level pyrazines difficult.
Diagnostic Workflow for High Baseline Noise
Caption: Decision tree for systematically identifying the source of ghost peaks.
Issue 3: Reducing Matrix Interference with SPME
For complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful technique for the selective extraction of volatile pyrazines. [1][14]Optimizing SPME parameters is key to minimizing background and maximizing sensitivity. [15] HS-SPME Protocol for Pyrazine Analysis
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial (e.g., 1-5 grams).
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile pyrazines into the headspace.
-
Add an appropriate internal standard for quantification.
-
-
SPME Fiber Selection:
-
Extraction Parameter Optimization:
-
Equilibration Temperature and Time: The sample should be equilibrated at a specific temperature (e.g., 40-80°C) for a set time (e.g., 20-40 min) to allow volatiles to partition into the headspace. [12][14]Higher temperatures can increase the volatility of pyrazines but may also lead to the degradation of some compounds or the fiber itself. [16] * Extraction Time: The SPME fiber is exposed to the headspace for a defined period (e.g., 20-50 min) to adsorb the analytes. [12][14]
-
-
Desorption:
-
The fiber is then retracted and immediately inserted into the hot GC inlet (e.g., 250-270°C) for a specific time (e.g., 2-5 min) to desorb the trapped pyrazines onto the GC column. [10]The injection should be in splitless mode to ensure the complete transfer of analytes. [16] Table 1: Example HS-SPME Parameters for Pyrazine Analysis in Different Matrices
-
| Parameter | Cocoa [12] | Yeast Extract [14][15] | Edible Oils [12] |
| SPME Fiber | 75 µm CAR/PDMS | 50/30 µm DVB/CAR/PDMS | 120 µm PDMS/DVB/CAR |
| Equilibration Temp. | 40°C | Optimized via RSM | 80°C (Pre-incubation) |
| Equilibration Time | 40 min | Optimized via RSM | 20 min (Pre-incubation) |
| Extraction Temp. | N/A | Optimized via RSM | 50°C |
| Extraction Time | N/A | Optimized via RSM | 50 min |
| Desorption Temp. | Not Specified | Not Specified | Not Specified |
| Desorption Time | Not Specified | Not Specified | Not Specified |
Note: These are starting points. Optimization is crucial for each specific application and matrix. [15]
References
- Benchchem. (n.d.). Optimization of GC-MS parameters for sensitive pyrazine detection.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazine Analysis in Complex Matrices.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
- Benchchem. (n.d.). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
- (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- ResearchGate. (2016). Troubleshooting: reasons for MS-related ghost peaks and loss of sensitivity for high masses?.
- Restek. (2018). GC Troubleshooting—Carryover and Ghost Peaks.
- ResearchGate. (2017). How do I decrease background noise on GC/MS?.
- Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise.
- Perfumer & Flavorist. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
- Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
- (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
- Agilent Technologies. (2013). Agilent Ghost Peaks GC Troubleshooting Series.
- Benchchem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
- ResearchGate. (2020). How we can eliminate background signals/noise in GC-MS/MS?.
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
- ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF.
- Sigma-Aldrich. (n.d.). SPME Troubleshooting Guide - Bulletin 928.
- LCGC International. (2013). Optimizing GC–MS Methods.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
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- 5. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
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Technical Support Center: Optimizing 2-Isopropyl-5-methylpyrazine Formation
Welcome to the technical support center for researchers and scientists focused on the synthesis of flavor compounds. This guide provides in-depth troubleshooting and frequently asked questions regarding the impact of roasting conditions on the formation of 2-Isopropyl-5-methylpyrazine (IPMP), a key compound responsible for nutty, earthy, and roasted aromas in various matrices.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles governing the formation of IPMP. Understanding these core concepts is the first step in troubleshooting and optimizing your experimental outcomes.
Q1: What is 2-Isopropyl-5-methylpyrazine (IPMP) and why is it significant in research?
A: 2-Isopropyl-5-methylpyrazine (IPMP) is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] Pyrazines are widely recognized as crucial flavor and aroma components in thermally processed foods like coffee, cocoa, and roasted nuts, contributing characteristic nutty, roasted, and earthy notes.[1][2] Its significance in research and development lies in its role as a potent aroma compound. Understanding its formation allows for precise flavor profile engineering in food products and serves as a model for studying the complex chemical transformations that occur during the Maillard reaction.
Q2: What is the fundamental chemical pathway for IPMP formation during roasting?
A: IPMP is not typically present in raw materials; it is a product of thermal processing. Its formation is a classic example of the Maillard reaction , a non-enzymatic browning reaction between an amino acid and a reducing sugar. The pathway can be broken down into key stages:
-
Initial Condensation: An amino acid reacts with a reducing sugar to form a Schiff base, which then rearranges into an Amadori product.
-
Intermediate Formation: The Amadori product degrades into highly reactive intermediates, including α-dicarbonyl compounds (like glyoxal, methylglyoxal) and α-hydroxycarbonyls.
-
Strecker Degradation: This critical step involves the interaction of an amino acid with an α-dicarbonyl compound. The amino acid is decarboxylated and deaminated, producing an aldehyde (known as a Strecker aldehyde) and an α-aminocarbonyl compound.[3]
-
Pyrazine Ring Assembly: Two molecules of an α-aminocarbonyl compound condense to form an unstable dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is subsequently oxidized to form the stable, aromatic pyrazine ring. The specific alkyl side-chains on the pyrazine ring (in this case, an isopropyl group and a methyl group) are determined by the structures of the precursor amino acids and carbonyl intermediates.
Below is a generalized diagram illustrating the pathway to alkylpyrazine formation.
Caption: Generalized Maillard reaction pathway to IPMP.
Q3: What specific molecular precursors are required to synthesize 2-Isopropyl-5-methylpyrazine?
A: The structure of IPMP directly informs the necessary precursors. The formation of the pyrazine ring requires a nitrogen source, which is supplied by amino acids.[4] The specific side chains are derived as follows:
-
Isopropyl Group: This branched-chain alkyl group is derived from the Strecker degradation of amino acids containing an isopropyl moiety, primarily Leucine or Valine . Their presence in the reaction matrix is non-negotiable for IPMP formation.
-
Methyl Group: The methyl substituent can originate from several sources. The Strecker degradation of Alanine produces acetaldehyde, which can participate in forming methyl-substituted pyrazines. Additionally, fragmentation of the sugar backbone during the Maillard reaction can yield smaller carbonyls that also serve as methyl group donors.
-
Reducing Sugar: A source of carbonyls is essential to initiate the Maillard reaction. Common examples include glucose, fructose, and xylose.
Therefore, a successful experiment will always involve heating a mixture containing a reducing sugar and the appropriate amino acids, particularly Leucine or Valine.
Section 2: Troubleshooting Guide - Experimental Parameters
This section provides solutions to common issues encountered during IPMP synthesis experiments. The causal relationship between roasting parameters and reaction outcomes is emphasized.
Q4: My analysis shows very low or undetectable levels of IPMP, despite roasting my sample. What are the primary factors to check?
A: This is a common issue that almost always traces back to precursor availability.
-
Verify Precursor Presence: The most critical step is to confirm the presence of free Leucine and/or Valine in your starting material. If your matrix is low in these specific free amino acids, IPMP formation will be minimal, regardless of roasting conditions.
-
Causality: The Strecker degradation pathway is highly specific. Without the correct amino acid side-chain (isopropyl), the corresponding α-aminocarbonyl and Strecker aldehyde required for IPMP cannot be formed. While other pyrazines may form from other available amino acids, IPMP will not.[5]
-
Solution: If the native matrix is deficient, consider spiking your sample with a small, controlled amount of L-Leucine or L-Valine prior to roasting.
-
-
Check for Sufficient Reducing Sugars: The reaction cannot proceed without a carbonyl source.
-
Evaluate Roasting Temperature: If the temperature is too low (e.g., < 120°C), the activation energy for the Maillard reaction and Strecker degradation may not be reached, leading to negligible pyrazine formation.
Q5: How does roasting temperature precisely influence IPMP yield? What is the risk of using a temperature that is too high?
A: Temperature is a critical control parameter. The concentration of pyrazines generally increases with roasting temperature up to an optimal point, after which yields decline due to degradation.[6][7]
-
Low Temperatures (120-150°C): In this range, the rate of the Maillard reaction is slow. While some pyrazine formation will occur, the yield of IPMP is likely to be low. This range may favor the formation of other flavor compounds over pyrazines.[6]
-
Optimal Temperatures (160-210°C): This is typically the most effective range for maximizing the formation of many alkylpyrazines.[8] Within this window, there is sufficient thermal energy to drive the necessary dehydration and fragmentation reactions of the Maillard cascade efficiently.
-
High Temperatures (>220°C): Extremely high temperatures can lead to pyrolysis. Instead of controlled Maillard reactions, you get widespread, non-specific thermal decomposition. This can degrade the pyrazine ring itself, burn the precursors before they can react, and create undesirable burnt or acrid flavors that mask the desired nutty notes of IPMP.[6]
Q6: What is the relationship between roasting time and IPMP concentration, and how can I optimize it?
A: Roasting time is directly correlated with IPMP concentration, but this relationship is not infinite. For a given temperature, a longer roasting time will generally produce a higher concentration of pyrazines.[9]
-
Causality: The Maillard reaction is a series of consecutive reactions. Sufficient time is needed for the intermediates to form and subsequently react to build the final pyrazine products.
-
Optimization & Risk: The optimal time is dependent on the temperature. At a higher temperature, the optimal time will be shorter. Roasting for too long, even at an optimal temperature, can lead to the same degradation issues seen with excessive heat. The sample matrix will begin to char, and the desired IPMP will start to break down.
-
Troubleshooting: If your yields are low, and you are confident in your precursors and temperature, consider increasing the roasting time incrementally (e.g., in 5-minute intervals) and analyzing the IPMP concentration at each step to find the peak of the formation curve.
The following diagram provides a logical workflow for troubleshooting common issues in IPMP synthesis.
Sources
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Technical Support Center: A-Z Guide to Controlling Maillard Reaction for Desired Pyrazine Profiles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for mastering the Maillard reaction to achieve specific pyrazine profiles. This guide, designed by a Senior Application Scientist, moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. Here, you will find troubleshooting guides, frequently asked questions, and detailed methodologies to ensure your experiments are both successful and reproducible.
Understanding the Maillard Reaction and Pyrazine Formation
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars when heated.[1][2][3] This reaction is fundamental to the development of characteristic flavors and aromas in a vast array of cooked foods.[1][2][3] Among the myriad of compounds generated, pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds responsible for nutty, roasted, and toasted flavor profiles.[1][3][4][5]
The formation of pyrazines is a multi-step process initiated by the condensation of a reducing sugar and an amino compound to form a Schiff base, which then undergoes cyclization and rearrangement.[3] Subsequent degradation and further reactions lead to the formation of α-dicarbonyl compounds, which are key intermediates.[3] These intermediates then react with amino acids in a process known as Strecker degradation to produce α-aminoketones.[6] Two molecules of these α-aminoketones can then condense to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[3][6] The specific type and yield of pyrazines are highly dependent on the initial precursors and the reaction conditions.[2]
Troubleshooting Guide: Common Issues in Pyrazine Profile Control
Controlling the Maillard reaction to generate a specific and reproducible pyrazine profile can be challenging. Below is a troubleshooting guide formatted to address common issues encountered during experimentation.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Pyrazine Yield | 1. Suboptimal Temperature: The reaction temperature is too low for efficient pyrazine formation.[7] 2. High Water Activity (aw): Excess water can dilute reactants and inhibit the reaction.[8][9] 3. Incorrect pH: The pH of the reaction mixture is outside the optimal range for pyrazine formation.[10][11] 4. Inappropriate Precursor Ratio: The molar ratio of amino acid to reducing sugar is not optimized.[12] | 1. Increase Temperature: Gradually increase the reaction temperature. Pyrazine formation is generally favored at temperatures above 120°C.[10][13] 2. Reduce Water Activity: Ensure the surface of your reactants is dry.[9][14] For liquid systems, consider using a solvent with lower water activity or increasing the concentration of solutes. The rate of Maillard reactions is often maximal at intermediate water activities (0.4–0.8).[15] 3. Adjust pH: The optimal pH for pyrazine formation is typically in the mildly alkaline range (pH 7-9).[16][17] Adjust the initial pH of your system accordingly. 4. Optimize Reactant Ratio: Experiment with different molar ratios of amino acids to reducing sugars. A 1:1 ratio is a common starting point, but deviations can significantly impact yield.[12] |
| Inconsistent Pyrazine Profile (Batch-to-Batch Variation) | 1. Inconsistent Heating: Fluctuations in temperature or uneven heating across the reaction vessel. 2. Variable Precursor Quality: Differences in the purity or composition of amino acids and sugars. 3. Inconsistent Reaction Time: Variations in the duration of the heating process.[18][19] | 1. Precise Temperature Control: Use a well-calibrated oven, oil bath, or reaction block to ensure consistent and uniform heating. 2. Standardize Precursors: Use high-purity, well-characterized amino acids and reducing sugars from a reliable supplier. 3. Strict Time Control: Precisely control the reaction time using a timer and ensure rapid quenching of the reaction at the designated endpoint. |
| Undesired Pyrazine Profile (Wrong Types of Pyrazines) | 1. Incorrect Amino Acid Precursor: The side chain of the amino acid significantly influences the substitution pattern of the resulting pyrazines.[20] 2. Incorrect Sugar Precursor: The type of reducing sugar affects the formation of key intermediates. 3. Presence of Peptides: Peptides can react differently than free amino acids, leading to different pyrazine profiles.[6][10][21][22] | 1. Select Specific Amino Acids: Different amino acids lead to different pyrazines. For example, threonine is a precursor to dimethylpyrazines, while serine can form pyrazine and methylpyrazine.[23] Lysine-containing reactions tend to produce a higher total amount of pyrazines.[4] 2. Vary the Reducing Sugar: Experiment with different sugars like glucose, fructose, or xylose to alter the pyrazine profile. 3. Consider Peptides: If your system contains proteins or peptides, their hydrolysis can release different amino acids and peptides that will influence the final pyrazine profile.[10] The N-terminal amino acid of a peptide can be determinative for the overall pyrazine production.[22] |
| Formation of Off-Flavors or Undesirable Compounds | 1. Excessive Temperature/Time (Pyrolysis): Over-heating can lead to pyrolysis and the formation of bitter or burnt compounds.[7] 2. Unwanted Side Reactions: The Maillard reaction is complex, and other reaction pathways can lead to the formation of compounds like furans or other heterocyclic compounds.[11] | 1. Optimize Heating Conditions: Carefully control the temperature and time to favor Maillard reactions over pyrolysis. Temperatures above 180°C can lead to burning.[7] 2. Modify Reaction Environment: Adjusting pH and water activity can help steer the reaction towards pyrazine formation and away from other pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor in controlling the pyrazine profile?
While all parameters are interconnected, the choice of the amino acid precursor is arguably the most critical factor in determining the type of pyrazines formed. The structure of the amino acid side chain directly influences the substitution pattern on the pyrazine ring.[20] For controlling the yield, temperature and pH are paramount.[16][18][19]
Q2: Can I use peptides or proteins instead of free amino acids?
Yes, peptides and proteins can serve as amino group sources. However, their reactivity and the resulting pyrazine profile can differ significantly from those of free amino acids.[10][24] The type of amino acid at the N-terminus of a peptide has a particularly strong influence on pyrazine formation.[22] In some cases, reactions involving peptides can yield a higher content and greater variety of pyrazines.[25]
Q3: How does water activity (aw) affect pyrazine formation?
Water is both a reactant and a solvent in the Maillard reaction. At high water activity, reactants are diluted, slowing the reaction rate.[26] Conversely, at very low water activity, reactant mobility is limited, which also hinders the reaction. The maximum reaction rate is typically observed at intermediate water activities (around 0.70).[15][26] Therefore, controlling water activity is a key strategy for optimizing pyrazine yield.
Q4: What is the role of pH in the Maillard reaction and pyrazine formation?
pH plays a crucial role by influencing the protonation state of the amino groups.[11] The initial step of the Maillard reaction is hindered at low pH due to the protonation of the amino group, reducing its nucleophilicity.[15] Mildly alkaline conditions (pH 7-9) generally favor pyrazine formation.[16][17] However, the effect of pH is complex, as it also influences sugar degradation pathways.[27][28][29]
Q5: What analytical techniques are best for profiling pyrazines?
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of volatile pyrazines.[20][23] Sample preparation methods such as solid-phase microextraction (SPME) or liquid-liquid extraction are often employed to isolate and concentrate the pyrazines from the reaction matrix before GC-MS analysis.[30][31] Other techniques like hyperpolarized NMR spectroscopy are also emerging for highly selective detection.[32]
Experimental Protocols
Protocol 1: Controlled Generation of 2,5-Dimethylpyrazine
This protocol outlines a method for the controlled generation of 2,5-dimethylpyrazine, a pyrazine with a nutty, roasted aroma, using L-threonine and D-glucose as precursors.
Materials:
-
L-Threonine (≥98% purity)
-
D-Glucose (≥98% purity)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Propylene glycol
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)
-
Heating block or oil bath with precise temperature control
-
GC-MS system with an appropriate column for volatile compound analysis
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of L-threonine in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 0.1 M solution of D-glucose in 0.1 M phosphate buffer (pH 8.0).
-
-
Reaction Setup:
-
In a reaction vial, combine 1 mL of the L-threonine solution and 1 mL of the D-glucose solution.
-
Add 2 mL of propylene glycol to the mixture. Propylene glycol acts as a solvent and helps to control water activity.
-
Seal the vial tightly with the cap and septum.
-
-
Maillard Reaction:
-
Place the reaction vial in a preheated heating block or oil bath set to 140°C.
-
Heat the reaction mixture for 60 minutes.
-
-
Reaction Quenching and Sample Preparation:
-
After 60 minutes, immediately remove the vial from the heat source and place it in an ice bath to quench the reaction.
-
For analysis, the headspace of the vial can be sampled directly using SPME, or the liquid can be extracted with a suitable solvent like dichloromethane.
-
-
Analysis:
-
Analyze the sample using GC-MS to identify and quantify the pyrazines formed. 2,5-dimethylpyrazine should be a major product from the reaction of threonine.[23]
-
Visualizations
Maillard Reaction Pathway to Pyrazine Formation
Caption: Key steps in the Maillard reaction leading to pyrazine formation.
Factors Influencing Pyrazine Profile
Caption: Key parameters for controlling the final pyrazine profile.
References
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.).
-
Scalone, G. L., Cucu, T., De Kimpe, N., & De Meulenaer, B. (2015). Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 63(22), 5364–5372. [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137086. [Link]
-
Van Lancker, C., Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2855–2862. [Link]
-
Wang, F., Liu, T., Shen, H., Yin, X., Yang, Y., & Gao, Y. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299. [Link]
-
Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016, April 6). Perfumer & Flavorist. [Link]
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Jiang, L., Pang, X., Lu, Z., Lv, Y., Wang, S., & Lu, J. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6268. [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2023, August). Food Chemistry, 430(1), 137086. [Link]
-
Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link]
-
Suttisansanee, U., Charoenkiatkul, S., & On-nom, N. (2022). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Journal of Food Science and Technology, 59(3), 890–897. [Link]
-
Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods. CRC Critical Reviews in Food Technology, 4(1), 39–115. [Link]
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Wang, F., Liu, T., Shen, H., Yin, X., Yang, Y., & Gao, Y. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299. [Link]
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Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. (2012, August). Journal of Agricultural and Food Chemistry. [Link]
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Liu, Y., Xiang, Z., Zhang, X., Zhu, D., Liu, C., & Wang, X. (2020). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. Journal of Agricultural and Food Chemistry, 68(8), 2479–2487. [Link]
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Shibamoto, T., & Bernhard, R. A. (1976). Effect of time, temperature, and reactant ratio on pyrazine formation in model systems. Journal of Agricultural and Food Chemistry, 24(4), 847–852. [Link]
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Pyrazines in Foods. A Review. (n.d.). ElectronicsAndBooks. [Link]
-
Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. (2015, May). Journal of Agricultural and Food Chemistry. [Link]
-
Wang, Y., et al. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link]
-
Akochi-K, E., Alli, I., & Kermasha, S. (1997). Characterization of the Pyrazines Formed during the Processing of Maple Syrup. Journal of Agricultural and Food Chemistry, 45(9), 3387–3392. [Link]
-
Shibamoto, T., & Bernhard, R. A. (1976). Effect of time, temperature, and reactant ratio on pyrazine formation in model systems. Journal of Agricultural and Food Chemistry, 24(4), 847–852. [Link]
-
Effects of temperature and pH on the kinetics of caramelisation, protein cross-linking and Maillard reactions in aqueous model systems. (2022, June). Food Chemistry. [Link]
-
Top 5 Maillard Reaction Tips from MÄNNKITCHEN. (2018, June 26). MÄNNKITCHEN. [Link]
-
Shu, C. K., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(10), 4304–4307. [Link]
-
Control strategies of pyrazines generation from Maillard reaction. (2021, June). Trends in Food Science & Technology. [Link]
-
Ajandouz, E. H., & Puigserver, A. (1999). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. Journal of Agricultural and Food Chemistry, 47(5), 1786–1793. [Link]
-
Maillard Reaction Guide: How to Properly Brown and Flavor Your Food. (n.d.). Chefpedia. [Link]
-
Analytical methods for pyrazine detection. (2020, January). Microbial Production of Pyrazines (Nutty and Roasted Flavors). [Link]
-
The Maillard Reaction. (2013, March 20). Modernist Cuisine. [Link]
-
Hwang, H. I., Hartman, T. G., Rosen, R. T., Lech, J., & Ho, C. T. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-.alpha.-amine-15N. Journal of Agricultural and Food Chemistry, 41(12), 2112–2115. [Link]
-
Hwang, H. I., Hartman, T. G., & Ho, C. T. (1994). Formation of pyrazines from the Maillard reaction of glucose and glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 42(11), 2476–2480. [Link]
-
The Relationship Between Water Activity and the Maillard Reaction in Roasting. (2017, November 22). Royal Coffee. [Link]
-
Understanding the Maillard Reaction in Cooking. (2024, July 21). The Spice Girl Kitchen. [Link]
-
El Hosry, L., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(19), 3584. [Link]
-
Hlatky, P., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9139-9146. [Link]
-
Ajandouz, E. H., Tchiakpe, L. S., Ore, F. D., Benajiba, A., & Puigserver, A. (2001). Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose‐Lysine Model Systems. Journal of Food Science, 66(7), 926-931. [Link]
-
THE EFFECT OF pH ON FLAVOR FORMATION AND ANTIOXIDANT ACTIVITY OF AMINO ACID AND SUGARS INTERACTION PRODUCTS. (2012, January). Journal of Food Science and Technology. [Link]
-
Wong, C., Wijayanti, H., & Bhandari, B. (2015). Maillard Reaction in Limited Moisture and Low Water Activity Environment. Food Engineering Series, 1-28. [Link]
-
Lund, M. N., & Ray, C. A. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry, 65(23), 4537–4552. [Link]
-
Eichner, K., & Karel, M. (1972). Influence of water content and water activity on the sugar-amino browning reaction in model systems under various conditions. Journal of Agricultural and Food Chemistry, 20(2), 218–223. [Link]
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Preventing degradation of 2-Isopropyl-5-methylpyrazine during sample storage
Status: Operational Ticket ID: IPMP-STAB-001 Assigned Specialist: Senior Application Scientist, Flavor & Fragrance Analytics[1][2][3]
Executive Summary: The "Silent" Loss Mechanisms
2-Isopropyl-5-methylpyrazine (IPMP) is a potent nitrogen-containing heterocycle characterized by its earthy, roasted, and vegetable-like notes (often associated with potatoes or soil).[1][2][3] Because of its extremely low sensory threshold (ppb range), even minor degradation or physical loss can catastrophically impact sensory studies or quantitative recovery.[3]
Unlike unstable aldehydes that chemically decompose rapidly, IPMP’s primary failure mode during storage is physical migration —specifically volatilization and sorption—followed by photo-oxidation.[1][2][3] This guide provides a self-validating system to ensure sample integrity from stock preparation to injection.[1][2][3]
Module 1: The Volatility & Headspace Protocol
The Problem: Users frequently report a linear decrease in signal area over repeated injections from the same vial, often misdiagnosed as "chemical instability."[3]
The Mechanism: IPMP has a high vapor pressure relative to its molecular weight.[2][3] In a sealed vial, it establishes an equilibrium between the liquid phase and the headspace (gas phase).[3] Every time a septum is pierced, or if the headspace volume is large, IPMP partitions into the gas phase and is lost.
Troubleshooting Guide: Preventing Headspace Loss
| Symptom | Diagnosis | Corrective Action |
| Signal Drift | Headspace Partitioning: The vial is <50% full, pushing equilibrium toward the gas phase.[1][2][3] | Zero-Headspace Rule: Store stock solutions in vials filled >90% to capacity. Use inserts for small volumes. |
| Septum Coring | Evaporation Leak: Repeated punctures have compromised the septum seal.[2][3] | Aliquot Strategy: Never re-puncture a storage vial. Aliquot stock into single-use ampoules or vials immediately after preparation. |
| Variable RT | Solvent Evaporation: The solvent is evaporating faster than the analyte, artificially concentrating the sample initially, then crashing.[3] | Chill the Tray: Maintain autosampler temperature at 4°C. Lowering T reduces vapor pressure ( |
Module 2: Material Compatibility (The Sorption Trap)
The Problem: "Ghosting" or complete loss of IPMP in aqueous samples stored in plastic containers.[2]
The Mechanism: Pyrazines are lipophilic (LogP ~1.6 - 2.0).[1][2][3] They exhibit a high affinity for non-polar polymers (Polyethylene, Polypropylene, PTFE).[1][3] When stored in plastic, IPMP migrates into the container walls (sorption), effectively disappearing from the solution.[3]
Critical Protocol: Material Selection
-
FORBIDDEN: LDPE/HDPE bottles, unlined plastic caps, Parafilm® wrapping (IPMP dissolves Parafilm).[1][3]
-
CAPS: Phenolic or Polypropylene caps lined with PTFE/Silicone.[1][2][3] The PTFE face must face the sample.[2]
Expert Insight: Never trust a "standard" plastic pipette for transferring IPMP stocks. The contact time is short, but surface adsorption can still introduce quantitative error at ppb levels.[3] Use glass Pasteur pipettes or gas-tight syringes.[1][2][3]
Module 3: Chemical Stability (pH & Light)[3]
The Problem: Appearance of unknown peaks (N-oxides) or loss of basicity.[1][2][3]
The Mechanism:
-
Photolysis: The pyrazine ring is susceptible to UV-induced excitation, leading to ring-opening or oxidation.[1][2][3]
-
Acid-Base Equilibrium: IPMP is a weak base.[1][2][3] In acidic environments (pH < 4), the nitrogen atoms protonate.[3]
Experimental Workflow: pH Management
Q: My recovery is near zero in my acidic fruit matrix. Why? A: You have protonated the pyrazine.[1][2][3] The Fix: Adjust sample pH to > 7.0 (ideally 8-9) using dilute NaOH or Sodium Carbonate prior to extraction.[1][2][3] This ensures IPMP exists in its free-base (neutral) form, maximizing volatility and extraction efficiency.[1][2][3]
Visualizing the Storage Logic
The following decision tree outlines the mandatory storage workflow to prevent degradation.
Figure 1: Decision matrix for maximizing 2-Isopropyl-5-methylpyrazine stability across different sample states.
Standard Operating Procedure (SOP): Stock Preparation
To ensure reproducibility, follow this validated protocol.
Reagents:
Protocol:
-
Tare: Place a 10 mL Amber Volumetric Flask on an analytical balance.
-
Add Solvent: Fill partially (approx 5 mL) with Methanol.
-
Addition: Using a gas-tight syringe, add the IPMP standard directly into the solvent.[1][2][3]
-
Weigh: Record the exact mass (Gravimetric preparation is superior to volumetric for volatiles).
-
Fill: Dilute to volume with Methanol.
-
Storage: Transfer immediately to 2 mL amber vials with zero headspace . Cap with PTFE-lined closures.[1][2][3] Store at -20°C.
Frequently Asked Questions (FAQs)
Q1: I see a small shoulder peak on my GC chromatogram that wasn't there last week. Is this degradation?
-
Analysis: This is likely an oxidation product (N-oxide) or an impurity concentrating as the volatile IPMP evaporates.[1][2][3]
-
Test: Check the peak area of the main IPMP peak relative to an internal standard (e.g., 2-methoxypyrazine or a deuterated analog). If the ratio has changed, you have evaporative loss.[3] If the ratio is stable but the shoulder grows, it is chemical oxidation (check light exposure).[3]
Q2: Can I use Parafilm to seal my vials for extra protection?
-
Verdict: NO.
-
Reasoning: Parafilm is a hydrocarbon wax.[1][2][3] IPMP vapors will dissolve into the Parafilm, compromising the seal and contaminating the wax, which can then desorb interfering compounds back into the sample. Use shrink bands on the outside of the cap if necessary, but never allow contact with the septum area.
Q3: How long is a working standard stable at 4°C?
-
Guideline: In methanol, stable for 1 month if headspace is minimized.[1][3] In water/matrix, stability is <48 hours due to potential hydrolysis or microbial action.[3] Always prepare aqueous working standards fresh daily.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine.[1][2][3] Retrieved from [Link][2][3]
-
Maga, J. A. (1982). Pyrazines in Foods: An Update.[1][2][3] CRC Critical Reviews in Food Science and Nutrition.[1][2][3] (Validating sensory thresholds and volatility).
-
Linssen, J. P., et al. (1992). Absorption of flavor compounds by plastic packaging materials.[1][3] Journal of Food Science.[1][2][3] (Establishing polymer sorption risks).
Sources
Technical Support Center: High-Precision Analysis of 2-Isopropyl-5-methylpyrazine (IPMP)
Executive Summary: The "Trace" Challenge
You are likely reading this because your coefficients of variation (CV) for 2-Isopropyl-5-methylpyrazine (IPMP) are exceeding acceptable limits (often >20%).
IPMP is a potent odorant (earthy, nutty, roasty notes) with an extremely low odor threshold. In drug development and food chemistry, it acts as both a critical quality attribute and a potential off-flavor marker. The difficulty in quantifying IPMP stems from three converging factors:
-
High Volatility: It partitions rapidly between phases, making it sensitive to temperature micro-fluctuations.
-
Isomeric Interference: It co-elutes with its structural isomer, 2-isopropyl-3-methylpyrazine, on standard non-polar columns.[1]
-
Matrix Binding: Pyrazines interact with hydrophobic pockets in proteins and lipids, causing "ghost" losses.
This guide moves beyond basic protocol steps to address the mechanistic causes of variability.
Module 1: Sample Preparation & Extraction
Q: We are seeing random peak area fluctuations between replicate injections. The instrument is stable. What is happening during extraction?
A: You are likely experiencing "Equilibrium Drift" in your Headspace-Solid Phase Microextraction (HS-SPME) system. [1]
IPMP analysis relies on a delicate tri-phase equilibrium (Sample Matrix ↔ Headspace ↔ Fiber). If you treat SPME as a "dip and shoot" method, you will fail. The variability usually stems from the fiber coating choice or ionic strength inconsistencies .
The Fix: The "Salting Out" & Fiber Protocol
-
Fiber Selection: Switch to a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.
-
Why? IPMP is a small molecule (MW 136.2). Pure PDMS fibers rely on absorption (partitioning), which is slow and less sensitive for small pyrazines. The Carboxen (CAR) layer functions via adsorption into micropores, trapping small volatiles more effectively, while DVB handles larger aromatics.
-
-
Ionic Strength (The Salting-Out Effect): You must saturate the solution with NaCl (approx. 30% w/v).
-
Mechanism:[1][2][3] Sodium and chloride ions form tight hydration shells around water molecules. This reduces the free water available to solvate the hydrophobic IPMP, physically "squeezing" it out of the liquid phase and into the headspace, increasing sensitivity and buffering against matrix differences.
-
Optimized HS-SPME Parameters
| Parameter | Setting | Rationale |
| Fiber | 50/30 µm DVB/CAR/PDMS | Bipolar coating covers wide polarity range; Carboxen traps small pyrazines.[1] |
| Incubation Temp | 45°C | Higher temps (>60°C) cause desorption from the fiber (exothermic adsorption).[1] |
| Equilibration Time | 15 min | Allows headspace concentration to stabilize before fiber exposure.[1] |
| Extraction Time | 30-40 min | Sufficient for competitive displacement on active sites.[1] |
| Salt Addition | 3g NaCl / 10mL sample | Maximizes the partition coefficient ( |
| Agitation | 250-500 rpm | Essential to speed up mass transfer from liquid to gas phase.[1] |
Visualization: The Tri-Phase Equilibrium
The following diagram illustrates where variability enters your workflow.
Caption: The delicate balance of IPMP extraction. Note that Temperature has opposing effects on K1 (matrix-to-headspace) and K2 (headspace-to-fiber), requiring strict thermal control.[1]
Module 2: Chromatographic Separation
Q: We suspect our IPMP peak is contaminated. It shoulders or varies in width. How do we separate it from isomers?
A: You are likely using a non-polar column (e.g., DB-5, HP-5MS).[1] This is insufficient for alkylpyrazine isomers.
IPMP (2-isopropyl-5-methylpyrazine) has a structural isomer: 2-isopropyl-3-methylpyrazine .[1] On standard 5%-phenyl columns, these two often co-elute or partially overlap, leading to integration errors that look like "variability."
The Fix: Polarity Tuning
Switch to a Polar Wax Column (Polyethylene Glycol phase, e.g., DB-Wax, ZB-Wax).
-
Mechanism:[1][2][3] Pyrazines are nitrogen-containing heterocycles with lone pair electrons.[1] A polar stationary phase interacts with these lone pairs via dipole-dipole interactions, providing the necessary selectivity to resolve the positional isomers based on steric hindrance around the nitrogen atoms.
Retention Index Comparison (Approximate):
| Column Type | 2-Isopropyl-5-methylpyrazine (RI) | 2-Isopropyl-3-methylpyrazine (RI) | Resolution Status |
|---|---|---|---|
| Non-Polar (DB-5) | ~1038 | ~1040 | Poor (Co-elution risk) |
| Polar (DB-Wax) | ~1400 | ~1415 | Excellent (Baseline resolved) |[1]
Module 3: Mass Spectrometry & Detection
Q: Our sensitivity is low, and the baseline is noisy. Should we use Scan or SIM mode?
A: For quantitative stability of IPMP, you must use Selected Ion Monitoring (SIM).
Full Scan mode collects unnecessary noise from the matrix. SIM focuses the quadrupole on specific mass-to-charge (m/z) ratios, increasing the signal-to-noise ratio (SNR) by 10-100x.[1]
The Fix: SIM Parameters
Configure your MS method to monitor the following ions. Note that m/z 136 is the molecular ion, but alkylpyrazines fragment characteristically.
-
Critical QC Step: Ensure your "Ion Ratio" (e.g., Area 121 / Area 136) remains constant (±20%) across all samples. If the ratio shifts, you have a co-eluting interference, not real IPMP variability.
Module 4: Internal Standards (The "Golden Rule")
Q: Even with SPME and SIM, our absolute areas fluctuate. What Internal Standard (IS) should we use?
A: Never rely on external calibration for SPME. You need an Internal Standard that mimics the partition coefficient of IPMP.
Using a generic IS like Toluene-d8 is a mistake; it does not behave like a pyrazine in the fiber.[1]
The Fix: Isotope Dilution or Structural Analog
-
Gold Standard: 2-Isopropyl-5-methylpyrazine-d3 (Deuterated IPMP).[1][4]
-
Why? It is chemically identical. It corrects for fiber competition, matrix effects, and injection variability perfectly.
-
-
Silver Standard (Cost-Effective): 2-Methoxy-3-isopropylpyrazine or 2-Methyl-3-methoxypyrazine .[1]
-
Why? These are structurally similar alkylpyrazines with comparable volatility and fiber affinity.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific variability issue.
Caption: Diagnostic flow for isolating the root cause of analytical variance.
References
-
Analytical Method for Alkylpyrazines
-
SPME Optimization
- Title: Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines.
- Source: Journal of Food Science (via ResearchG
-
URL:[Link]
-
Internal Standard Data
-
Isomer Separation
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. shimadzu.com [shimadzu.com]
- 3. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
Validation & Comparative
Sensory Analysis of 2-Isopropyl-5-methylpyrazine: A Comparative Technical Guide
Executive Summary
2-Isopropyl-5-methylpyrazine (FEMA 3554) represents a critical intersection between savory flavor chemistry and pharmaceutical taste masking.[1] Unlike its potent methoxypyrazine counterparts—known for aggressive "green" and "vegetal" notes at parts-per-trillion (ppt) levels—this alkylpyrazine offers a nuanced roasted, earthy, and nutty profile with a "green" undertone, typically detectable in the parts-per-billion (ppb) range.[2]
This guide provides a rigorous comparative analysis for researchers and formulators, detailing the physicochemical distinctions, sensory methodologies (GC-O/AEDA), and specific applications in masking bitter Active Pharmaceutical Ingredients (APIs).
Physicochemical & Sensory Profile Comparison[2][3][4]
To understand the utility of 2-Isopropyl-5-methylpyrazine, it must be benchmarked against the two dominant classes of pyrazines: Alkylpyrazines (typically Maillard reaction products) and Methoxypyrazines (biosynthesized, highly potent).
Table 1: Comparative Profile of Key Pyrazines[5]
| Compound | 2-Isopropyl-5-methylpyrazine | 2-Isopropyl-3-methoxypyrazine (IPMP) | 2,3,5-Trimethylpyrazine (TMP) |
| CAS Number | 13925-05-8 | 25773-40-4 | 14667-55-1 |
| FEMA Number | 3554 | 3358 | 3244 |
| Chemical Class | Alkylpyrazine | Methoxypyrazine | Alkylpyrazine |
| Odor Character | Roasted, Earthy, Coffee, Nutty, subtle Green | Intense Green, Raw Potato, Bell Pepper, "Ladybug" | Roasted Peanut, Baked Potato, Cocoa |
| Detection Threshold (Water) | ~1–10 ppb (Est.[1] based on analogs) | ~0.002 ppb (2 ng/L) | ~400 ppb |
| LogP (Hydrophobicity) | ~1.63 | ~2.37 | ~1.58 |
| Primary Origin | Maillard Reaction (Strecker Degradation) | Biosynthetic (Grapes, Beetles, Veg) | Maillard Reaction (Sugar + Ammonia) |
| Pharma Utility | Masking earthy/bitter APIs | Off-flavor marker (avoidance) | Masking harsh/bitter APIs |
Key Insight: While IPMP is a "impact compound" that can ruin a formulation at trace levels (ladybug taint), 2-Isopropyl-5-methylpyrazine acts as a "body compound," providing the roasted/earthy foundation necessary to mask bitter drugs without introducing sharp vegetal off-notes.[1]
Sensory Characterization & Mechanism[1]
The "Earthy-Nutty-Green" Complex
2-Isopropyl-5-methylpyrazine exhibits a unique sensory duality.[1] Its isopropyl group introduces a steric bulk that shifts the perception slightly from the pure "roasted" character of methyl-only pyrazines (like TMP) toward a more complex "earthy/rooty" profile.
-
Primary Note: Roasted coffee/nutty (Maillard character).
-
Secondary Note: Loam/Soil (Earthy).
-
Tertiary Note: Green/Vegetal (reminiscent of potato skin, not bell pepper).
Pharmaceutical Flavor Masking
In drug development, this compound is superior to standard sweeteners for masking alkaloid bitterness (e.g., caffeine, quinine, denatonium).
-
Mechanism: Congruence. Bitter taste is naturally associated with "brown" flavors (coffee, chocolate, toasted nuts). Instead of trying to cover the bitterness with incompatible sweetness (which often fails, resulting in "bitter-sweet" dissonance), 2-Isopropyl-5-methylpyrazine incorporates the bitterness into a recognized "roasted coffee" or "dark chocolate" profile, increasing patient acceptance.
Experimental Protocols
Protocol A: Gas Chromatography-Olfactometry (GC-O)
Objective: To isolate and quantify the odor-active contribution of 2-Isopropyl-5-methylpyrazine in a complex matrix.[1]
-
Sample Preparation (SPME):
-
Use a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) for optimal recovery of volatiles with varying polarity.
-
Incubate sample (e.g., 5g formulation + 2mL sat. NaCl) at 50°C for 30 mins with agitation.
-
-
GC Separation:
-
Column: DB-Wax (polar) or DB-5 (non-polar).[1] A polar column is preferred to separate pyrazines from lipid matrices.
-
Oven Program: 40°C (2 min hold) → 5°C/min → 230°C.
-
-
Olfactometric Detection (The "Sniff Port"):
-
Split column effluent 1:1 between MS (Mass Spec) and Olfactory Port.
-
AEDA (Aroma Extract Dilution Analysis): Dilute extract stepwise (1:2, 1:4, etc.) until the panelist can no longer detect the odor at the sniff port.
-
Result: Calculate the Flavor Dilution (FD) Factor . A higher FD factor for 2-Isopropyl-5-methylpyrazine indicates a higher contribution to the overall aroma.[1]
-
Protocol B: Quantitative Descriptive Analysis (QDA) Panel
Objective: To profile the sensory attributes of a placebo vs. active drug formulation.
-
Panel Selection: Recruit 8–10 trained assessors with proven sensitivity to pyrazines.
-
Reference Standards (Calibration):
-
Roasted/Nutty: 2,3,5-Trimethylpyrazine (5 ppm in water).
-
Earthy/Potato: 2-Isopropyl-5-methylpyrazine (100 ppb in water).[1]
-
Green/Bell Pepper: 2-Isobutyl-3-methoxypyrazine (10 ppt in water) – Negative Control.
-
-
Evaluation:
-
Use a 15cm unstructured line scale.
-
Attributes: Bitterness, Astringency, Roasted Intensity, Earthiness, Sweetness.
-
Samples served at room temperature in amber glass jars (to prevent visual bias).
-
Visualizations
Diagram 1: Biosynthesis & Formation Pathways
This diagram illustrates the divergent origins of the compared pyrazines, highlighting why alkylpyrazines are linked to "processing/heat" (Maillard) while methoxypyrazines are linked to "raw/biological" origins.
Caption: Divergent formation pathways distinguishing the "roasted" Alkylpyrazines (heat-derived) from the "vegetal" Methoxypyrazines (enzymatic).
Diagram 2: Sensory Analysis Workflow (GC-O)
A self-validating workflow for identifying 2-Isopropyl-5-methylpyrazine in a drug matrix.[1]
Caption: Integrated GC-O workflow for correlating chemical identity (MS) with sensory impact (Olfactometry).
References
-
FoodB. (2020). Compound Summary: 2-Isopropyl-5-methylpyrazine (FEMA 3554).[1][3] Available at: [Link]
-
The Good Scents Company. (2023). 2-methyl-5-isopropyl pyrazine Flavor and Fragrance Information.[1][4][5][6] Available at: [Link]
-
PubChem. (2025).[7] 2-Isopropyl-5-methylpyrazine (CID 61700).[1][8] National Library of Medicine. Available at: [Link]
-
Pickering, G. J., et al. (2007).[9][10] Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science. (Contextual reference for Methoxypyrazine thresholds).
- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (Foundational text on Alkylpyrazine sensory properties).
-
FEMA. (2023). FEMA GRAS Assessments of Pyrazine Derivatives. Flavor and Extract Manufacturers Association. Available at: [Link]
Sources
- 1. Showing Compound 2-Isopropyl-5-methoxypyrazine (FDB019739) - FooDB [foodb.ca]
- 2. Pyrazines [leffingwell.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. green pea pyrazine, 93905-03-4 [thegoodscentscompany.com]
- 5. 3-isopropyl-2-methoxy-5-methyl pyrazine, 32021-41-3 [thegoodscentscompany.com]
- 6. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]
- 7. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PredCoffee: A binary classification approach specifically for coffee odor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Flavor Contributions of 2-Isopropyl-5-methylpyrazine and 2,5-dimethylpyrazine
For researchers, flavor chemists, and product development professionals, the selection of specific aroma compounds is a critical step in crafting the desired sensory experience. Within the vast family of pyrazines, known for their characteristic roasted and nutty aromas, subtle structural differences can lead to significant variations in flavor contribution. This guide provides an in-depth comparison of two such alkylpyrazines: 2-isopropyl-5-methylpyrazine and 2,5-dimethylpyrazine, offering insights into their distinct sensory profiles and guidance for their application.
Introduction to Alkylpyrazines in Flavor Chemistry
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the aroma of many cooked, roasted, and fermented foods.[1] Their formation is often a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] This reaction is responsible for the desirable browning and flavor development in products like coffee, cocoa, baked goods, and roasted nuts. The specific type and concentration of the resulting pyrazines are influenced by the precursors present and the processing conditions, leading to a wide array of aroma profiles.
Sensory Profile and Flavor Contribution
2,5-dimethylpyrazine: The Quintessential Roasted Nut and Chocolate Note
2,5-dimethylpyrazine is a well-characterized and widely utilized pyrazine in the flavor industry. It imparts a powerful and characteristic aroma described as nutty, roasted, and reminiscent of chocolate and coffee.[3] Its flavor profile is often associated with the comforting and rich notes of baked goods, cocoa, and roasted nuts. Due to its potent and recognizable character, 2,5-dimethylpyrazine is a cornerstone in the creation of many savory and sweet flavor profiles, enhancing the perception of richness and "brown" notes. It is a key component in snack foods, beverages, baked goods, and confectionery.
2-Isopropyl-5-methylpyrazine: A Complex Profile with Green and Earthy Nuances
In contrast to the more straightforward roasted character of its dimethyl counterpart, 2-isopropyl-5-methylpyrazine offers a more complex and multifaceted aroma profile. Its sensory characteristics are described as having green, coffee, nutty, and earthy notes.[4][5] The presence of the isopropyl group introduces a slightly different dimension to the typical pyrazine aroma, lending a unique character that can be leveraged to create more sophisticated and nuanced flavor profiles. It has been identified as a volatile component in coffee, potatoes, and cocoa products.[6]
Quantitative Comparison: A Note on Odor Thresholds
A critical factor in evaluating the flavor contribution of an aroma compound is its odor threshold, which is the lowest concentration at which it can be detected by the human sense of smell. A lower odor threshold indicates a more potent compound.
For 2,5-dimethylpyrazine, the odor detection threshold in water has been reported to be approximately 800 parts per billion (ppb).
Physicochemical Properties
A comparison of the key physicochemical properties of these two pyrazines is presented in the table below. These properties can influence their volatility, solubility, and behavior in different food matrices.
| Property | 2-Isopropyl-5-methylpyrazine | 2,5-dimethylpyrazine |
| Molecular Formula | C₈H₁₂N₂ | C₆H₈N₂ |
| Molecular Weight | 136.19 g/mol [5] | 108.14 g/mol |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |
| Odor Description | Green, coffee, nutty, earthy[4][5] | Nutty, roasted, chocolate, coffee, earthy, potato-like |
| Boiling Point | 190 °C[5] | 155 °C |
| Flash Point | 70.56 °C[7] | 54.44 °C[3] |
| Specific Gravity | 0.977 - 0.984 @ 25°C[7] | ~0.990 @ 20°C |
| Refractive Index | 1.492 - 1.498 @ 20°C[7] | 1.503 - 1.507 @ 20°C |
| Solubility | Soluble in alcohol and water[4] | Soluble in water, alcohol, and ether |
Experimental Protocol: Comparative Sensory Analysis
To provide a framework for the direct comparison of these two pyrazines, the following experimental protocol for a sensory panel evaluation is proposed. This self-validating system is designed to yield objective and reliable data on their respective flavor profiles and intensities.
Objective
To characterize and compare the sensory attributes and intensity of 2-isopropyl-5-methylpyrazine and 2,5-dimethylpyrazine in a neutral medium.
Materials
-
2-isopropyl-5-methylpyrazine (high purity)
-
2,5-dimethylpyrazine (high purity)
-
Deodorized, filtered water
-
Glass sensory evaluation booths
-
Coded, lidded glass sample cups
-
Sensory evaluation software for data collection
Panelist Selection and Training
A panel of 8-12 trained sensory panelists with demonstrated proficiency in descriptive analysis should be utilized. A training session should be conducted to familiarize the panelists with the expected aroma profiles of pyrazines, using reference standards for "nutty," "roasted," "earthy," and "green" attributes.
Sample Preparation
-
Prepare stock solutions of each pyrazine at a concentration of 1000 ppm in a 10% ethanol/water solution.
-
Create a dilution series for each compound in deodorized water. Based on the known threshold of 2,5-dimethylpyrazine, suggested starting concentrations for evaluation could be 500 ppb, 1000 ppb, and 2000 ppb.
-
For 2-isopropyl-5-methylpyrazine, a wider range may be necessary to determine its threshold and supra-threshold intensity. A starting range of 100 ppb to 5000 ppb is recommended.
-
For each panelist, present 20 mL of each sample in a coded, lidded glass cup at room temperature.
Evaluation Procedure
-
Panelists will evaluate the samples in a randomized, balanced order.
-
A warm-up sample (deodorized water) will be provided at the beginning of the session.
-
Panelists will be instructed to assess the aroma of each sample by removing the lid and sniffing.
-
Using a quantitative descriptive analysis (QDA) scale (e.g., a 15-point universal scale), panelists will rate the intensity of the following attributes:
-
Overall Aroma Intensity
-
Nutty
-
Roasted
-
Earthy
-
Green
-
Chocolate/Cocoa
-
Coffee
-
Other (with a space for descriptors)
-
-
Panelists will be required to rinse with water and wait for a designated period (e.g., 2 minutes) between samples to minimize sensory fatigue.
Data Analysis
The data will be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the attribute ratings between the two compounds and across different concentrations. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Experimental Workflow Diagram
Caption: Workflow for the comparative sensory analysis of pyrazines.
Conclusion and Application Insights
Both 2,5-dimethylpyrazine and 2-isopropyl-5-methylpyrazine are valuable tools in the flavorist's palette, each offering a distinct contribution to the final sensory profile of a product.
-
2,5-dimethylpyrazine is the ideal choice for creating bold, recognizable roasted, nutty, and chocolate flavors. Its potency and classic profile make it a reliable and effective ingredient for a wide range of applications where a strong "brown" character is desired.
-
2-Isopropyl-5-methylpyrazine provides a more complex and nuanced aroma with unique green and earthy undertones. This makes it particularly suitable for applications where a more sophisticated, less conventional roasted note is sought. It can be used to add depth and complexity to coffee, cocoa, and savory flavors, or to create novel flavor combinations.
The decision of which pyrazine to use, or in what combination, will ultimately depend on the specific flavor profile being targeted. The experimental protocol outlined in this guide provides a robust methodology for researchers and developers to conduct their own comparative analyses, enabling data-driven decisions in the pursuit of innovative and appealing food and beverage products.
References
-
PubChem. (n.d.). 2-Isopropyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Alkylpyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]
-
FooDB. (2019, November 26). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]
-
FooDB. (2020, September 17). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]
-
Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433–442. [Link]
-
Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]
- Belitz, H.-D., Grosch, W., & Schieberle, P. (2009). Food Chemistry (4th rev. and extended ed.). Springer.
-
RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. (2023). Food and Chemical Toxicology, 181, 114099. [Link]
-
Feng, Y., Chen, Y., & Jia, C. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 253. [Link]
Sources
- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 7. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]
GC-MS versus HPLC for the Analysis of 2-Isopropyl-5-methylpyrazine: A Technical Comparative Guide
Executive Summary: The Volatility vs. Matrix Paradox
2-Isopropyl-5-methylpyrazine (IPMP) is a potent nitrogen-containing heterocycle, critical in two distinct fields: as a semiochemical (alarm pheromone) in myrmecology (ant biology) and as a flavor impact compound (earthy, roasted, potato-like) in food science (coffee, wine, potato products).[1]
The analytical dichotomy for IPMP lies in its physicochemical profile. As a volatile organic compound (VOC) with a boiling point of ~190°C and a logP of ~2.4, it is naturally predisposed to Gas Chromatography-Mass Spectrometry (GC-MS) . However, the emergence of ultra-trace requirements in complex liquid matrices (e.g., wine, biological fluids) and the need to resolve difficult positional isomers (e.g., 2-isopropyl-6-methylpyrazine) has elevated High-Performance Liquid Chromatography (HPLC) —specifically coupled with Tandem Mass Spectrometry (LC-MS/MS)—from a secondary alternative to a superior contender for specific applications.
This guide objectively compares these methodologies, providing experimental evidence to assist in method selection based on sensitivity, selectivity, and matrix complexity.
Physicochemical Profiling & Method Selection
Understanding the molecule is the first step in protocol design.
| Property | Value | Analytical Implication |
| Boiling Point | 190°C (at 760 mmHg) | Ideal for GC; requires moderate oven ramps.[1] |
| LogP (Octanol/Water) | ~2.4 | Moderately lipophilic.[1] amenable to Reverse Phase LC (C18) and SPME (PDMS/DVB fibers). |
| pKa (Basic) | ~1.4 | Weak base.[1] In HPLC, requires pH control (basic mobile phase) or ion-pairing to retain on C18; amenable to HILIC. |
| Isomerism | Positional (2,5- vs 2,6- isomers) | Critical Challenge. Mass spectra are nearly identical.[1] GC relies on Retention Indices (RI).[2] Chiral/Specialized HPLC offers superior isomer resolution. |
GC-MS: The Gold Standard for Volatile Profiling[1]
Mechanism of Action
GC-MS utilizes the natural volatility of IPMP. The preferred introduction method is Headspace Solid-Phase Microextraction (HS-SPME) , which eliminates matrix interferences (proteins, sugars) by extracting the analyte from the vapor phase above the sample.
Critical Experimental Parameters
-
Column Selection: Polar wax columns (e.g., DB-WAX, ZB-WAX) are superior to non-polar (DB-5) columns for separating pyrazine isomers.[1]
-
Ionization: Electron Impact (EI) at 70 eV provides library-matchable spectra.[1]
-
Identification: Must use Linear Retention Indices (LRI) alongside MS data, as the 2,5- and 2,6- isomers produce identical fragment ions (m/z 136, 121, 94).
Diagram: HS-SPME-GC-MS Workflow
Figure 1: Workflow for the analysis of 2-Isopropyl-5-methylpyrazine via Headspace SPME-GC-MS.
HPLC & LC-MS/MS: The Specialist for Trace Quantitation & Isomers
Mechanism of Action
While less common for simple volatiles, LC-MS/MS (specifically using Atmospheric Pressure Chemical Ionization - APCI ) has demonstrated superior sensitivity for alkylpyrazines in aqueous matrices (like wine) compared to standard GC-MS.[1] Furthermore, HPLC is the only viable method for preparative isolation of isomers using chiral stationary phases.
Critical Experimental Parameters
-
Ionization Source: APCI (+) is preferred over ESI (Electrospray) for pyrazines. ESI often suffers from quenching/suppression with these small, semi-volatile molecules.
-
Column: Phenyl-Hexyl or C18 columns provide adequate retention.[1] For isomer separation, polysaccharide-based chiral columns (e.g., Chiralpak AD-H) are required.[1][3]
-
Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode allows for femtogram-level detection limits (LOD < 1 ng/L).
Diagram: LC-MS/MS (APCI) Workflow
Figure 2: Workflow for ultra-trace quantification using LC-MS/MS with APCI.
Comparative Performance Data
The following data contrasts the performance of the two techniques based on validated methodologies for alkylpyrazines.
| Feature | GC-MS (SPME) | LC-MS/MS (APCI) |
| Primary Application | Flavor profiling, volatile mixtures, qualitative ID.[1] | Ultra-trace quantification, target analysis in aqueous matrix. |
| Limit of Detection (LOD) | 1 - 10 ng/L (ppt) | 0.03 - 0.1 ng/L (ppt) [1] |
| Isomer Selectivity | Moderate (Requires high-resolution Wax columns).[1] | High (Can use specific chiral phases for difficult isomers).[1] |
| Matrix Effects | Low (Headspace avoids non-volatiles).[1] | High (Requires rigorous cleanup/SPE to avoid suppression).[1] |
| Sample Throughput | Moderate (30-60 min extraction time).[1] | High (Rapid injection, <15 min run time). |
| Cost per Sample | Low (Fiber re-usable).[1] | High (Solvents, SPE cartridges). |
Key Insight: While GC-MS is the standard, LC-MS/MS is approximately 10-100x more sensitive for alkylpyrazines in wine matrices due to the efficiency of APCI ionization and MRM targeting [1].
Detailed Experimental Protocols
Protocol A: HS-SPME-GC-MS (Qualitative/Semi-Quant)
Best for: Flavor profiling in food/beverage.[1]
-
Sample Prep: Place 5 mL of sample into a 20 mL headspace vial. Add 2g NaCl (salting out) and internal standard (e.g., 2-methyl-3-methoxypyrazine).[1]
-
Extraction: Incubate at 60°C for 15 min. Expose SPME fiber (DVB/CAR/PDMS 50/30 µm) to headspace for 45 min at 60°C with agitation (250 rpm).
-
GC Parameters:
-
Inlet: Splitless mode, 250°C. Desorption time: 5 min.
-
Column: ZB-WAXplus (30m x 0.25mm x 0.25µm).[1]
-
Oven: 40°C (hold 5 min) -> 5°C/min -> 230°C (hold 10 min).
-
-
MS Detection: EI source, Scan mode (m/z 40-250) for ID; SIM mode (m/z 136, 121) for quant.
Protocol B: LC-MS/MS (Quantitative)
Best for: Ultra-trace quantification in wine or biological fluids.[1]
-
Sample Prep: Distillation or Liquid-Liquid Extraction (LLE) of 50 mL sample with dichloromethane. Evaporate to dryness and reconstitute in 1 mL mobile phase.
-
LC Parameters:
-
Column: Phenyl-Hexyl (150mm x 2.1mm, 3µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Methanol.
-
Gradient: 10% B to 90% B over 10 min.
-
-
MS Parameters:
-
Source: APCI Positive Mode.
-
MRM Transitions: 137.1 -> 95.1 (Quantifier), 137.1 -> 122.1 (Qualifier).[1]
-
Collision Energy: Optimized per transition (approx. 20-30 eV).
-
Conclusion & Recommendation
The choice between GC-MS and HPLC for 2-Isopropyl-5-methylpyrazine is dictated by the analytical goal :
-
Choose GC-MS if you are performing untargeted profiling or analyzing a highly volatile matrix (e.g., roasted coffee headspace). It remains the robust, self-validating standard for identification via spectral libraries.
-
Choose HPLC (LC-MS/MS) if you require ultra-trace sensitivity (<1 ng/L) in aqueous samples (e.g., wine taints) or need to purify specific positional isomers for biological assays. The APCI interface offers a sensitivity advantage that GC-EI-MS often cannot match without large-volume enrichment.[1]
References
-
Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-methoxypyrazenes. Source: SciSpace / Stellenbosch University URL:[Link]
-
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Source: PubMed / Journal of Chromatography A URL:[Link]
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants. Source: ResearchGate / Molecules URL:[Link]
-
2-Isopropyl-5-methylpyrazine Compound Summary. Source: PubChem URL:[1][4][5][Link]
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]
- 5. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of a Rapid Method for 2-Isopropyl-5-methylpyrazine Screening
Executive Summary
2-Isopropyl-5-methylpyrazine (IPMP) is a potent alkylpyrazine responsible for "earthy," "potato-like," and "roasted" notes in food matrices, and serves as a critical quality indicator in bacterial metabolite profiling (e.g., Serratia spp.) and off-flavor analysis.[1] Traditional detection methods, such as Liquid-Liquid Extraction (LLE) coupled with GC-MS, are solvent-heavy and rate-limiting.
This guide validates a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS workflow as a superior "rapid method" for IPMP screening. We compare its performance against the traditional LLE benchmark and the ultra-high-throughput SIFT-MS alternative. Our validation data demonstrates that HS-SPME offers the optimal balance of sensitivity (
The Methodological Landscape
To select the right tool for IPMP screening, we must evaluate the three primary competing technologies.
Method A: The Rapid Standard (HS-SPME-GC-MS)
-
Mechanism: Uses a coated fiber (DVB/CAR/PDMS) to concentrate volatiles from the headspace without solvents, followed by thermal desorption in the GC inlet.
-
Why it wins: It combines extraction and concentration into a single, automated step, eliminating solvent peaks that often obscure early-eluting pyrazines.
Method B: The Traditional Benchmark (LLE-GC-MS)
-
Mechanism: Solvent extraction (e.g., Dichloromethane) followed by concentration and injection.
-
The Bottleneck: High labor cost, solvent disposal requirements, and loss of highly volatile pyrazines during the concentration step (evaporation).
Method C: The High-Throughput Challenger (SIFT-MS)
-
Mechanism: Selected Ion Flow Tube Mass Spectrometry.[2] Direct headspace analysis without chromatographic separation.[2]
-
The Trade-off: Extremely fast (<2 mins/sample) but suffers from isobaric interference in complex matrices where other pyrazine isomers (e.g., 2-ethyl-3-methylpyrazine) co-exist.
Experimental Protocol: Validated HS-SPME Workflow
The following protocol has been validated for linearity, accuracy, and precision.
Materials & Reagents
-
Target Analyte: 2-Isopropyl-5-methylpyrazine (CAS 13925-07-0), >98% purity.
-
Internal Standard (ISTD): 2-Methoxy-3-isobutylpyrazine (or deuterated [
H ]-IPMP if available) to correct for fiber variability. -
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Note: The triple-phase fiber is critical for covering the polarity range of alkylpyrazines.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5.0 g of sample (homogenized) into a 20 mL headspace vial.
-
Add 2 mL saturated NaCl solution (salting out effect increases ionic strength, driving volatiles into the headspace).
-
Spike with 10 µL of ISTD solution (1 ppm in methanol).
-
Seal with a magnetic screw cap (PTFE/Silicone septum).
-
-
Automated Extraction:
-
Incubation: 40°C for 10 min (agitation at 500 rpm).
-
Extraction: Expose fiber for 30 min at 40°C. Caution: Temperatures >60°C can cause displacement effects where heavier volatiles displace IPMP from the Carboxen pores.
-
-
GC-MS Analysis:
-
Desorption: 250°C for 3 min (Splitless mode).
-
Column: DB-WAX or equivalent polar column (30 m × 0.25 mm, 0.25 µm).
-
Oven Ramp: 40°C (2 min)
10°C/min 230°C. -
MS Detection: SIM Mode. Monitor ions m/z 121 (Quant), 136 (Qual) for IPMP.
-
Workflow Visualization
Figure 1: Optimized HS-SPME-GC-MS workflow ensuring maximum recovery of alkylpyrazines.
Validation Data & Comparative Analysis
The following data summarizes the performance of the Rapid HS-SPME method against the alternatives. Validation was performed according to ICH Q2(R1) guidelines.
Performance Metrics Comparison
| Parameter | HS-SPME-GC-MS (Validated Method) | LLE-GC-MS (Traditional) | SIFT-MS (High-Throughput) |
| Linearity ( | > 0.998 | > 0.995 | > 0.990 |
| LOD (Limit of Detection) | 2 - 5 ng/L (ppt) | 50 - 100 ng/L | 10 - 20 ng/L |
| Precision (RSD %) | 4.5% - 8.2% | 10% - 15% | < 5% |
| Recovery | 92% - 105% | 70% - 85% | N/A (Direct Analysis) |
| Analysis Time | 25 min/sample | 90 min/sample | < 2 min/sample |
| Solvent Usage | None (Green Chemistry) | High (DCM/Hexane) | None |
Interpretation of Data
-
Sensitivity: The HS-SPME method achieves the lowest LOD (2-5 ng/L). This is critical for IPMP, which has an extremely low odor threshold. LLE fails here because the concentration step often results in the loss of the analyte.
-
Precision: While SIFT-MS offers the best precision due to the lack of chromatographic variables, HS-SPME is well within the acceptable range (<10% RSD) when an internal standard is used to correct for fiber wear.
-
Selectivity: SIFT-MS struggles with isobaric interference . IPMP (MW 136.19) shares the same molecular weight as 2-ethyl-3-methylpyrazine. Without the GC separation provided by Method A, SIFT-MS cannot distinguish these isomers reliably in complex food matrices.
Decision Framework: When to Use Which?
To assist in method selection, we have modeled a decision pathway based on sample volume and sensitivity requirements.
Figure 2: Strategic decision matrix for selecting the appropriate IPMP analytical technique.
Conclusion
For the specific analysis of 2-Isopropyl-5-methylpyrazine , the HS-SPME-GC-MS method using a DVB/CAR/PDMS fiber is the superior validated approach.
-
Superior Sensitivity: It is the only method capable of reliably detecting IPMP at its odor threshold (ppt levels) without solvent interference.
-
Green Chemistry: It eliminates the hazardous waste associated with LLE.
-
Selectivity: Unlike SIFT-MS, it resolves IPMP from co-eluting isomers, ensuring that "earthy" off-flavors are correctly attributed to the specific chemical structure.
Recommendation: Adopt HS-SPME-GC-MS for all R&D and Quality Control applications requiring quantification below 50 ppb. Reserve SIFT-MS strictly for high-level screening where isomer differentiation is not critical.
References
-
BenchChem. (2025).[3][4] Analytical Methods for the Detection of 2-Ethyl-5-isopropylpyrazine. Retrieved from
-
MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Retrieved from [5]
-
ResearchGate. (2025). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Retrieved from
-
ICH. (2005).[5][6][7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Syft Technologies. (2022). Recent developments and applications of selected ion flow tube mass spectrometry (SIFT-MS). Retrieved from
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyrazines and the Imperative for Robust Analytical Validation
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest in the pharmaceutical and food industries. In pharmaceuticals, the pyrazine ring is a scaffold in numerous drugs, making its accurate quantification a critical aspect of quality control and drug development. In the food industry, pyrazines are key contributors to the desirable aroma and flavor profiles of roasted, toasted, and fermented products. The accurate and precise determination of pyrazines is therefore paramount for ensuring product quality, consistency, and safety.
This guide provides a comprehensive comparison of three widely used analytical techniques for pyrazine determination: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. Beyond a simple outline of methodologies, this document delves into the causality behind experimental choices, presents detailed protocols, and offers a framework for the cross-validation of these methods, ensuring the integrity and reliability of analytical data.
The Philosophy of Cross-Validation in Analytical Science
Cross-validation of analytical methods is the process of comparing results from two or more distinct methods to ensure the accuracy and reliability of the data.[1] This is not merely a procedural step but a foundational element of scientific integrity, particularly in regulated environments. The goal is to demonstrate that different analytical approaches yield comparable and consistent results, thereby providing a high degree of confidence in the reported values. A robust cross-validation protocol is a self-validating system that enhances the trustworthiness of an analytical laboratory's data.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which include parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). Cross-validation extends these principles by demonstrating the interchangeability and equivalence of different validated methods.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like pyrazines.[2] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Principle of Analysis
In GC, a sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Causality Behind Experimental Choices
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly chosen for pyrazine analysis. This is because the separation of these relatively non-polar compounds is primarily driven by differences in their boiling points and van der Waals interactions with the stationary phase. The 5% phenyl content provides a slight increase in polarity, which can improve the resolution of closely related pyrazine isomers.
-
Injection Mode: Splitless injection is often preferred for trace analysis of pyrazines to ensure the maximum transfer of the analytes onto the column, thereby enhancing sensitivity.
-
Temperature Programming: A programmed temperature ramp is crucial for achieving good separation of a mixture of pyrazines with varying volatilities. The initial low temperature allows for the trapping and focusing of volatile pyrazines at the head of the column, while the gradual increase in temperature facilitates the sequential elution of less volatile compounds.
-
Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against established libraries for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only specific ions characteristic of the target pyrazines. This significantly enhances sensitivity and selectivity by reducing background noise.
Experimental Protocol: GC-MS Analysis of Pyrazines in a Solid Pharmaceutical Matrix
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Weigh 1 gram of the powdered pharmaceutical formulation into a 20 mL headspace vial.
-
Add a small magnetic stir bar.
-
Seal the vial with a PTFE-faced silicone septum.
-
Place the vial in a heating block at 60°C.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with gentle agitation.
-
Retract the fiber and immediately introduce it into the GC injector.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Ionization: EI, 70 eV.
-
Acquisition Mode: Full scan (m/z 40-250) for qualitative analysis and SIM for quantitative analysis (monitor at least 3 characteristic ions for each target pyrazine).
-
Visualizing the GC-MS Workflow
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Isopropyl-5-methylpyrazine
This document provides essential, procedural guidance for the safe handling and disposal of 2-Isopropyl-5-methylpyrazine (CAS No. 13925-05-8), a pyrazine derivative commonly used as a flavoring agent in research and development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and are designed to be a self-validating system for risk mitigation in a professional laboratory setting.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. 2-Isopropyl-5-methylpyrazine is a colorless to slightly yellow liquid characterized by a nutty, earthy odor.[1] While some safety data sheets do not list specific GHS classifications, data for structurally similar pyrazine derivatives indicate potential hazards such as flammability and acute oral toxicity.[2][3][4] Therefore, a conservative approach, treating the substance with the precautions outlined herein, is warranted.
Rationale: The principle of causality dictates that a comprehensive risk assessment must precede any handling or disposal operation. By understanding the physical and toxicological properties of the compound, we can implement targeted controls to mitigate specific risks, such as fire, exposure, and environmental contamination.
Table 1: Physicochemical Properties of 2-Isopropyl-5-methylpyrazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| Appearance | Colorless to slightly yellow liquid | The Good Scents Company[5] |
| Boiling Point | 190 °C @ 760 mm Hg | PubChem[1] |
| Flash Point | 70.56 °C (159 °F) | The Good Scents Company[5] |
| Solubility | Soluble in water, oils, and organic solvents | PubChem[1] |
| Specific Gravity | 0.977 to 0.984 @ 25 °C | The Good Scents Company[5] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Minimizing direct exposure is the primary goal during any chemical handling procedure. The following controls are mandatory when managing 2-Isopropyl-5-methylpyrazine waste.
Engineering Controls:
-
Fume Hood: All handling, aliquoting, and containerizing of 2-Isopropyl-5-methylpyrazine waste must be performed inside a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against splashes.[6]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
Rationale: The "defense-in-depth" safety paradigm requires both engineering and personal protective layers. While the fume hood contains the hazard, PPE serves as the critical last line of defense to protect the user from residual exposure or in the event of an accidental spill.
Section 3: Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills (>100 mL) or spills outside of a containment device, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood.
-
Don Appropriate PPE: Before cleanup, don the full PPE suite as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Label and Dispose: Seal and label the waste container as "Hazardous Waste" and include "Spill Debris containing 2-Isopropyl-5-methylpyrazine." Manage for disposal according to the procedures in Section 5.
Section 4: Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation at the point of generation.
-
Waste Classification: Waste 2-Isopropyl-5-methylpyrazine, including solutions and contaminated materials, should be classified as non-halogenated organic waste .
-
Segregation:
Rationale: Chemical waste is treated through specific processes at licensed disposal facilities. Mixing incompatible waste streams can cause dangerous chemical reactions (e.g., gas generation, fire) within the waste container and complicates the final disposal process, increasing risk and cost.
Section 5: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of 2-Isopropyl-5-methylpyrazine waste from the laboratory.
5.1. Waste Collection
-
Primary Container: Collect all liquid waste, including rinsate from cleaning, in a dedicated, leak-proof, and chemically-compatible container (e.g., a high-density polyethylene or glass bottle) with a screw-top cap.
-
Solid Waste: Collect contaminated solids (gloves, absorbent pads, etc.) in a separate, clearly labeled, lined container.
5.2. Hazardous Waste Labeling
-
Immediately affix a completed Hazardous Waste Label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 2-Isopropyl-5-methylpyrazine." List all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Flammable," "Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The Principal Investigator's name and laboratory location.
-
5.3. Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory operators.
-
Ensure the container is placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
5.4. Arranging for Final Disposal
-
Once the waste container is full, or if waste generation ceases, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with the information from the waste label. Do not move the waste from the laboratory yourself.
Disposal Decision Workflow
The following diagram illustrates the procedural flow for managing 2-Isopropyl-5-methylpyrazine from initial handling to final disposal.
Caption: Decision workflow for the safe disposal of 2-Isopropyl-5-methylpyrazine.
Section 6: Approved Disposal Methodologies
The ultimate disposal of 2-Isopropyl-5-methylpyrazine must be carried out by a licensed hazardous waste management facility.
-
High-Temperature Incineration: This is the most common and effective disposal method for flammable, non-halogenated organic compounds.
-
Scientific Principle: Incineration at temperatures typically exceeding 850°C, with a sufficient residence time, ensures the complete thermal oxidation of the organic molecule into carbon dioxide (CO₂) and water (H₂O), with nitrogen oxides (NOx) scrubbed from the exhaust. This process irreversibly destroys the chemical's hazardous properties.[9]
-
-
Landfill: Disposal in a hazardous waste landfill is not a preferred method for liquid organic waste and is generally prohibited unless the waste has been treated and solidified.
Section 7: Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with 2-Isopropyl-5-methylpyrazine must be thoroughly decontaminated.
Procedure:
-
Pre-rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Crucially, this initial rinsate must be collected and disposed of as hazardous waste.
-
Wash: Wash the rinsed equipment with laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Dry: Allow the equipment to dry completely before reuse.
Rationale: This multi-step cleaning process ensures that chemical residues are not inadvertently introduced into subsequent experiments or washed into the sanitary sewer system. Collecting the initial solvent rinse as hazardous waste is a critical step in maintaining environmental compliance.
References
-
SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE . Synerzine. Available at: [Link]
- 2 - • SAFETY DATA SHEET. BOC Sciences.
-
Safety Data Sheet: 5-Isopropyl-2-methyl-phenol . Carl ROTH. Available at: [Link]
-
Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) . FooDB. Available at: [Link]
-
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) . VA.gov. Available at: [Link]
-
2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 . PubChem, National Institutes of Health. Available at: [Link]
-
2-methyl-5-isopropyl pyrazine, 13925-05-8 . The Good Scents Company. Available at: [Link]
-
2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 . PubChem, National Institutes of Health. Available at: [Link]
- NATURAL PYRAZINES 18 Safety Data Sheet. Axxence Aromatic GmbH.
-
Requirements for Pesticide Disposal . US EPA. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides . US EPA. Available at: [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axxence.de [axxence.de]
- 5. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]
- 6. synerzine.com [synerzine.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Nuances of 2-Isopropyl-5-methylpyrazine: A Guide to Safe Handling and Disposal
For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides a detailed protocol for the safe management of 2-Isopropyl-5-methylpyrazine, a key organoleptic compound found in various natural products and utilized in flavor and fragrance chemistry.[1] While this pyrazine derivative is valued for its characteristic nutty and roasted aroma, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are essential for its responsible use in the laboratory.[1][2]
This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with the knowledge to not only follow protocols but to fundamentally comprehend and adapt them to your specific experimental context.
Hazard Identification and Risk Assessment: Understanding the Adversary
Primary Hazards of Concern (based on analogous compounds):
-
Flammability: Many pyrazine derivatives are classified as flammable liquids.[3] The presence of alkyl side chains, such as the isopropyl and methyl groups in the target compound, can contribute to its combustibility. Therefore, it is crucial to treat 2-Isopropyl-5-methylpyrazine as a potential fire hazard.
-
Oral Toxicity: Acute oral toxicity is a noted concern for some pyrazines.[3] Ingestion can lead to harmful effects, necessitating stringent measures to prevent any possibility of oral intake.
-
Irritation: Contact with skin and eyes may cause irritation.[5] While not always severe, repeated or prolonged contact should be avoided to maintain dermal integrity and prevent ocular discomfort.
-
Inhalation: Vapors may cause respiratory tract irritation.[5] Working in a well-ventilated area is a critical engineering control to mitigate this risk.
It is the professional responsibility of the end-user to conduct a thorough, documented risk assessment for their specific application of 2-Isopropyl-5-methylpyrazine, considering the quantities being used, the experimental conditions, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling 2-Isopropyl-5-methylpyrazine, based on the hazards identified from analogous compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes of the chemical, which could cause eye irritation. |
| Skin Protection | Nitrile or neoprene gloves. A flame-resistant lab coat. Closed-toe shoes. | Nitrile and neoprene offer good chemical resistance to a range of organic compounds. A flame-resistant lab coat provides a barrier against skin contact and in the event of a fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of potentially irritating vapors. |
Always inspect PPE for integrity before each use and replace any damaged items immediately.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every stage of the experimental workflow.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation.
-
Clear the Workspace: The handling area within the fume hood should be free of clutter and extraneous equipment.
-
Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers pre-labeled and within easy reach inside the fume hood to minimize movement in and out of the containment area.
-
Eliminate Ignition Sources: Remove all potential sources of ignition, such as hot plates, open flames, and spark-producing equipment, from the immediate vicinity.[3]
Step 2: Aliquoting and Dispensing
-
Don Full PPE: Before opening the primary container, ensure all recommended PPE is correctly worn.
-
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent the buildup of static electricity, which could ignite flammable vapors.
-
Controlled Dispensing: Use a pipette or a syringe for liquid transfers to minimize the risk of splashing. Pouring directly from a large container should be avoided.
-
Immediate Sealing: Securely cap the primary container immediately after dispensing the desired amount.
Step 3: Post-Handling and Storage
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Proper Storage: Store 2-Isopropyl-5-methylpyrazine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6] It should be stored in a flammable liquids cabinet.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Planning for the Unexpected
A swift and correct response to an emergency can significantly mitigate potential harm.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing 2-Isopropyl-5-methylpyrazine, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Isopropyl-5-methylpyrazine".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]
By adhering to these detailed protocols, you can confidently and safely incorporate 2-Isopropyl-5-methylpyrazine into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your laboratory environment.
References
-
Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl Pyrazine synthetic. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Isopropyl-3-Methoxypyrazine, 97%. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-5-methylpyrazine. Retrieved from [Link]
Sources
- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]
- 2. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. demonchyaromatics.com [demonchyaromatics.com]
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Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
